molecular formula C24H42O21 B15592623 Isomaltotetraose

Isomaltotetraose

Cat. No.: B15592623
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-NGZVDTABSA-N
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Description

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is an oligosaccharide.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21+,22+,23+,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKPJBWUFOESDV-NGZVDTABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isomaltotetraose structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Stereochemistry of Isomaltotetraose (B46569)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure and stereochemical properties of this compound. It includes a summary of its physicochemical properties, detailed experimental methodologies for its synthesis and structural elucidation, and a visual representation of its enzymatic production pathway.

Chemical Structure

This compound is a non-branched oligosaccharide belonging to the isomalto-oligosaccharide (IMO) series. These carbohydrates are glucose oligomers that are characterized by their specific glycosidic linkages.

Monosaccharide Composition

This compound is a homotetrasaccharide, meaning it is composed of four identical monosaccharide units. Each of these units is a glucose molecule.[1] Its systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.

Glycosidic Linkages

The defining structural feature of this compound is the glycosidic bond connecting the glucose monomers. The four glucose units are linked linearly by α-(1→6) glycosidic bonds.[2][3] This linkage is formed between the anomeric carbon (C1) of one glucose unit in the α-configuration and the hydroxyl group on the sixth carbon (C6) of the adjacent glucose unit. This contrasts with its isomer, maltotetraose, which is connected by α-(1→4) linkages.[3]

Stereochemistry

The stereochemistry of this compound is critical to its three-dimensional structure and biological function. It is determined by the configuration of its constituent monosaccharides and the anomeric nature of its linkages.

Configuration of Glucose Units

All monosaccharide residues in this compound are in the D-configuration (D-glucose). In a Fischer projection, the D-configuration is defined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in glucose).[4] This configuration is the most common form of glucose found in nature.

Anomeric Configuration

The anomeric configuration of the glycosidic bonds is alpha (α). In the cyclic (pyranose) form of D-glucose, the α-anomer is defined by the hydroxyl group on the anomeric carbon (C1) being on the opposite side of the ring from the CH₂OH group (C6).[5] This α-configuration is maintained for all three glycosidic linkages within the this compound molecule.

Optical Activity

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is essential for analytical and developmental applications.

PropertyValueReference(s)
Systematic Name α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose[1]
Chemical Formula C₂₄H₄₂O₂₁
Molecular Weight 666.58 g/mol [1]
CAS Number 35997-20-7[1]
Degree of Polymerization (DP) 4
Monosaccharide Units 4 x D-Glucose[3]
Glycosidic Linkages α-(1→6)[2]

Experimental Protocols

The synthesis and structural characterization of this compound rely on precise biochemical and analytical techniques.

Experimental Protocol: Enzymatic Synthesis of this compound

This compound is typically produced from starch through a multi-step enzymatic process involving liquefaction followed by simultaneous saccharification and transglycosylation.

Objective: To synthesize a mixture of isomalto-oligosaccharides (IMOs), including this compound, from a starch source.

Materials:

  • Starch source (e.g., corn, rice, or tapioca starch)

  • Heat-stable α-amylase (for liquefaction)

  • Pullulanase

  • β-amylase

  • Transglucosidase (an α-glucosidase with high transglycosylation activity, e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) or citrate (B86180) phosphate (B84403) buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Methodology:

  • Slurry Preparation: Prepare a 30-35% (w/w) starch slurry in deionized water. Adjust the pH to the optimal range for the α-amylase (typically pH 6.0-6.5).

  • Liquefaction: Add the heat-stable α-amylase to the slurry. Heat the mixture to 95-105°C and maintain for 15-30 minutes to gelatinize and liquefy the starch into maltodextrins. Cool the solution to the temperature optimal for the next step.

  • Saccharification and Transglycosylation: Cool the liquefied starch solution to 55-60°C and adjust the pH to the optimal range for the saccharifying and transglycosylating enzymes (typically pH 4.5-5.5).

  • Enzyme Cocktail Addition: Add a cocktail of enzymes:

    • Pullulanase: To hydrolyze α-(1,6) branch points in the maltodextrins.

    • β-amylase: To hydrolyze α-(1,4) linkages, producing a high concentration of maltose (B56501).

    • Transglucosidase: This is the key enzyme that catalyzes the transglycosylation reaction. It hydrolyzes maltose to release one glucose molecule and transfers the other glucosyl moiety to an acceptor molecule (another glucose, maltose, or a growing IMO chain), forming the characteristic α-(1,6) linkage.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 60°C) with gentle agitation for 12-24 hours. The transglucosidase will synthesize a mixture of IMOs, including isomaltose, panose, isomaltotriose, and this compound.

  • Enzyme Inactivation: Terminate the reaction by heating the solution to 85-95°C for 10-15 minutes to denature and inactivate all enzymes.

  • Purification (Optional): The resulting syrup contains a mixture of IMOs, residual glucose, and maltose. Further purification to isolate this compound can be achieved using size-exclusion or preparative chromatography.

Experimental Protocol: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides like this compound.

Objective: To confirm the monosaccharide composition, sequence, glycosidic linkage positions, and anomeric configurations of this compound.

Materials:

  • Purified this compound sample (~1-5 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR spectrometer (≥500 MHz recommended for resolution) equipped with a cryoprobe for enhanced sensitivity.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in D₂O. Lyophilize and re-dissolve in D₂O two to three times to exchange all labile hydroxyl protons with deuterium, simplifying the ¹H spectrum. Finally, dissolve the sample in D₂O for analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton region (δ 4.5-5.5 ppm) is particularly diagnostic.

    • The α-anomeric protons of the α-(1→6) linkages are expected to appear as doublets with a small coupling constant (³J(H1,H2) ≈ 2–4 Hz).[5]

    • The signals for the H6 protons involved in the glycosidic linkage will be shifted downfield compared to the H6 protons of a terminal, non-reducing end glucose.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • The anomeric carbon (C1) signals appear in the δ 95-105 ppm region.

    • The C6 carbons involved in the glycosidic linkage will show a significant downfield shift (glycosylation shift) of 6-10 ppm compared to unsubstituted C6 carbons (typically δ ~61 ppm).[5] This is a key indicator of a (1→6) linkage.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each glucose residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton (H1) of one residue and the C6 of the adjacent residue provides definitive proof of a (1→6) linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For an α-(1→6) linkage, a cross-peak is expected between the anomeric proton (H1) of one residue and the H6/H6' protons of the adjacent residue.

Visualization of the Enzymatic Synthesis Pathway

The following diagram illustrates the workflow for the enzymatic synthesis of isomalto-oligosaccharides, including this compound, from a starch starting material.

Enzymatic_Synthesis_of_this compound Workflow for Enzymatic Synthesis of this compound cluster_enzymes Starch Starch Slurry LiquefiedStarch Maltodextrins (Liquefied Starch) Starch->LiquefiedStarch  Liquefaction MaltoseSyrup High-Maltose Syrup LiquefiedStarch->MaltoseSyrup  Saccharification IMOs This compound & Other IMOs MaltoseSyrup->IMOs  Transglycosylation Amylase α-Amylase Amylase->Starch SacchEnzymes Pullulanase + β-Amylase SacchEnzymes->LiquefiedStarch Transglucosidase Transglucosidase (α-Glucosidase) Transglucosidase->MaltoseSyrup

Caption: Enzymatic production of this compound from starch.

References

Isomaltotetraose Biosynthesis in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, is a member of the isomaltooligosaccharides (IMOs) family. These oligosaccharides are of significant interest to the food, pharmaceutical, and biotechnology industries due to their prebiotic properties, low cariogenicity, and potential applications as functional food ingredients and drug delivery vehicles. The microbial biosynthesis of this compound offers a promising alternative to chemical synthesis, providing higher specificity and milder reaction conditions. This technical guide provides an in-depth overview of the core microbial pathways for this compound biosynthesis, detailed experimental protocols for key assays, and a summary of relevant quantitative data.

Biosynthetic Pathways of this compound

The microbial synthesis of this compound is primarily achieved through two key enzymatic reactions: transglucosylation by α-glucosidases and acceptor reactions catalyzed by dextransucrases .

Transglucosylation by α-Glucosidases

Certain α-glucosidases (EC 3.2.1.20), also known as transglucosidases, possess the ability to catalyze the transfer of a glucosyl moiety from a donor substrate to an acceptor molecule. When maltose (B56501) or other maltooligosaccharides are used as substrates, these enzymes can sequentially add glucose units via α-1,6 linkages to an acceptor molecule, leading to the formation of a series of isomaltooligosaccharides, including this compound.

A key microbial source for this type of enzyme is the fungus Aspergillus niger . The α-glucosidase from A. niger can hydrolyze the α-1,4-glycosidic bonds in maltose and subsequently transfer the released glucose to another acceptor molecule. This process can lead to the formation of panose (B1197878) (glucose-α-1,6-maltose), isomaltose, and higher isomaltooligosaccharides like isomaltotriose (B1581827) and this compound.[1][2][3] Engineered yeast, such as Saccharomyces cerevisiae , expressing the A. niger α-glucosidase gene, has also been successfully used for the production of IMOs.[4] Additionally, species like Microbacterium sp. have been shown to produce cell-bound α-glucosidase capable of synthesizing a mixture of IMOs, including this compound.[5][6]

transglucosylation_pathway Maltose Maltose (Donor/Acceptor) Enzyme α-Glucosidase (e.g., from A. niger) Maltose->Enzyme Glucose Glucose (Acceptor) Glucose->Enzyme Isomaltose Isomaltose (DP2) Enzyme->Isomaltose Transglucosylation (+ Glucose) Isomaltotriose Isomaltotriose (DP3) Enzyme->Isomaltotriose Transglucosylation (+ Glucose) This compound This compound (DP4) Enzyme->this compound Transglucosylation (+ Glucose) Panose Panose Enzyme->Panose Transglucosylation (+ Maltose) Isomaltose->Enzyme Isomaltotriose->Enzyme

Fig. 1: Transglucosylation pathway for this compound synthesis.
Acceptor Reaction of Dextransucrases

Dextransucrases (EC 2.4.1.5) are extracellular enzymes produced by various lactic acid bacteria, most notably Leuconostoc mesenteroides . These enzymes catalyze the synthesis of dextran (B179266), a high-molecular-weight glucan with predominantly α-1,6-glycosidic linkages, from sucrose (B13894). In the presence of suitable acceptor molecules, such as maltose, the dextransucrase-catalyzed reaction can be diverted from dextran polymerization to the synthesis of shorter oligosaccharides.[7][8][9]

In this acceptor reaction, the glucosyl moiety from sucrose is transferred to the acceptor molecule. When maltose is used as the acceptor, a series of isomaltooligosaccharides with a maltose unit at the reducing end are synthesized. Through sequential additions of glucose units, this compound can be produced.[7][10]

dextransucrase_pathway Sucrose Sucrose (Donor) Enzyme Dextransucrase (e.g., from L. mesenteroides) Sucrose->Enzyme Maltose_acceptor Maltose (Acceptor) Maltose_acceptor->Enzyme Fructose (B13574) Fructose Enzyme->Fructose IMO_n1 Isomaltooligosaccharide (DPn+1) Enzyme->IMO_n1 Acceptor Reaction IMO_n2 This compound (DP4) Enzyme->IMO_n2 IMO_n1->Enzyme Further Acceptor Reactions

Fig. 2: Dextransucrase acceptor reaction for this compound synthesis.

Quantitative Data on this compound Biosynthesis

The following tables summarize the quantitative data available for the microbial biosynthesis of isomaltooligosaccharides, with a focus on this compound where specified.

Table 1: Isomaltooligosaccharide (IMO) and this compound Yields from Microbial Biosynthesis
MicroorganismEnzymeSubstrate(s)Product(s)YieldReference(s)
Leuconostoc mesenteroidesDextransucraseSucrose, Plantain FlourThis compound, Isomaltopentaose29 ± 3 g/L this compound[8]
Microbacterium sp.Cell-bound α-glucosidase40% (w/v) MaltoseIMOs (isomaltotriose to isomaltohexaose)85 g/L total IMOs[5][6]
Zalaria sp. Him3α-Glucosidase280 g/L MaltoseIMOs (isomaltose, panose, isomaltotriose)138 g/L total IMOs (49.5% of initial maltose)[11]
Engineered S. cerevisiaeA. niger α-glucosidaseMaltoseIsomaltose~60 mM[4]
Table 2: Kinetic Parameters of Enzymes Involved in this compound Biosynthesis
EnzymeSource OrganismSubstrateKmVmaxReference(s)
α-GlucosidaseAspergillus nigerp-Nitrophenyl-α-D-glucopyranoside0.17 mM18.7 µmol min-1 mg-1[1]
TransglucosidaseAspergillus nigerMaltose21.4 mM400 µM/min[3]
α-GlucosidaseAspergillus niger ITV-01Soluble Starch5 mg/mL1000 U/mg[2]
DextransucraseLeuconostoc mesenteroides IBUN 91.2.98Sucrose48 mM28.1 U/mL[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Production and Purification

aglucosidase_purification cluster_0 Fermentation cluster_1 Purification Fermentation Culture of A. niger in a suitable medium Centrifugation1 Centrifugation to remove mycelia Fermentation->Centrifugation1 Supernatant1 Collect culture supernatant Centrifugation1->Supernatant1 Ultrafiltration Ultrafiltration of supernatant Supernatant1->Ultrafiltration Ethanol_Precipitation Ethanol Precipitation Ultrafiltration->Ethanol_Precipitation Centrifugation2 Centrifugation to collect precipitate Ethanol_Precipitation->Centrifugation2 Resuspension Resuspend precipitate in buffer Centrifugation2->Resuspension Dialysis Dialysis Resuspension->Dialysis Ion_Exchange DEAE Ion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Pure_Enzyme Purified α-Glucosidase Gel_Filtration->Pure_Enzyme

Fig. 3: Workflow for α-Glucosidase purification from A. niger.
  • Fermentation: Culture Aspergillus niger in a suitable fermentation medium optimized for α-glucosidase production.

  • Harvesting: After fermentation, separate the fungal mycelia from the culture broth by centrifugation. The supernatant contains the secreted α-glucosidase.

  • Concentration: Concentrate the crude enzyme solution using ultrafiltration.

  • Precipitation: Precipitate the enzyme from the concentrated supernatant by adding cold ethanol.

  • Collection and Solubilization: Collect the precipitate by centrifugation and resuspend it in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).

  • Dialysis: Dialyze the resuspended precipitate against the same buffer to remove small molecules.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column. Elute the bound protein with a salt gradient (e.g., NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.[1]

dextransucrase_purification cluster_0 Expression cluster_1 Purification Transformation Transform E. coli with dextransucrase gene Culture Culture transformed E. coli Transformation->Culture Induction Induce protein expression Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Centrifugation Centrifugation to remove cell debris Lysis->Centrifugation Supernatant Collect supernatant (crude extract) Centrifugation->Supernatant Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Supernatant->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Pure_Enzyme Purified Recombinant Dextransucrase Dialysis->Pure_Enzyme

Fig. 4: Workflow for recombinant dextransucrase purification.
  • Gene Cloning and Expression: Clone the dextransucrase gene from Leuconostoc mesenteroides into an appropriate expression vector (e.g., pET vector with a His-tag) and transform it into a suitable host, such as E. coli.

  • Cultivation and Induction: Grow the recombinant E. coli in a suitable medium and induce protein expression (e.g., with IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using methods like sonication or high-pressure homogenization.

  • Clarification: Remove cell debris by centrifugation to obtain the crude cell extract.

  • Affinity Chromatography: Purify the His-tagged dextransucrase from the crude extract using a Ni-NTA affinity chromatography column.

  • Dialysis: Dialyze the purified enzyme against a suitable buffer to remove imidazole (B134444) and for storage.

  • Purity and Activity Assessment: Verify the purity of the enzyme by SDS-PAGE and determine its activity.[12]

Enzyme Activity Assays

This assay is based on the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase, which releases p-nitrophenol (pNP).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution, pNPG substrate, and a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.5).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 15 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.1 M sodium carbonate, which also enhances the color of the p-nitrophenol.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[1]

This assay measures the amount of fructose released from sucrose during the dextransucrase-catalyzed reaction.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution, sucrose as the substrate, and a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.4, with CaCl2).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined time.

  • Fructose Quantification: Determine the amount of fructose released using a method such as the dinitrosalicylic acid (DNS) method or by HPLC.

  • Calculation: One unit of dextransucrase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose per minute under the specified conditions.[7]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of isomaltooligosaccharides.

  • Sample Preparation: Terminate the enzymatic reaction (e.g., by boiling) and centrifuge to remove any precipitates. Filter the supernatant through a 0.45 µm filter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C or a similar column, is suitable for separating oligosaccharides.

  • Mobile Phase: Use deionized water or a mixture of acetonitrile (B52724) and water as the mobile phase.

  • Operating Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 85°C for an Aminex HPX-87C column.

  • Quantification: Identify and quantify the peaks corresponding to this compound and other oligosaccharides by comparing their retention times and peak areas with those of known standards.[7][11]

Conclusion

The microbial biosynthesis of this compound presents a viable and specific method for the production of this functional oligosaccharide. The two primary routes, transglucosylation by α-glucosidases from microorganisms like Aspergillus niger and acceptor reactions catalyzed by dextransucrases from Leuconostoc mesenteroides, offer distinct advantages and opportunities for optimization. Further research into enzyme engineering to enhance the specificity and yield of this compound, along with the optimization of fermentation and reaction conditions, will be crucial for the large-scale and cost-effective production of high-purity this compound for various industrial applications. This guide provides a foundational understanding of the biosynthetic pathways, quantitative aspects, and key experimental protocols to aid researchers and professionals in this field.

References

The Natural Occurrence of Isomaltotetraose in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), a glucose tetramer with α-(1,6) and α-(1,4) glycosidic linkages, is a component of isomalto-oligosaccharides (IMOs). These oligosaccharides are found in various food products, particularly those that have undergone fermentation or enzymatic processing. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, details of analytical methodologies for its quantification, and an exploration of its biological signaling pathways. While present in several dietary sources, the concentration of this compound is generally low. Its primary biological impact is considered to be indirect, functioning as a prebiotic that modulates gut microbiota.

Natural Occurrence and Quantitative Data

This compound is naturally present in a limited number of food items, typically as a minor component of the overall carbohydrate profile. The primary sources include certain fermented foods and honey. However, specific quantitative data for this compound is scarce in publicly available literature. The following table summarizes the available information on the concentration of this compound and related oligosaccharides in various foods. It is important to note that much of the available data pertains to the broader category of isomalto-oligosaccharides or oligosaccharides of a certain degree of polymerization (DP), rather than specifically this compound (DP4).

Food ProductThis compound and Related Oligosaccharide ContentNotes
Sake (Japanese Rice Wine) The total amount of trisaccharides, which includes maltotriose, isomaltotriose, and panose, is estimated to be between 2,000–5,300 ppm.[1] this compound is also present, and the concentration of total oligosaccharides with a degree of polymerization (DP) of 3 to 8 is in the range of 200–2,000 ppm.Specific concentration for this compound is not individually reported. The oligosaccharides are produced from starch by enzymes from Aspergillus oryzae during the brewing process.[1]
Honey This compound has been identified as a minor carbohydrate component in various types of honey.Quantitative data for this compound in honey is not readily available. Its presence is a result of the enzymatic activity of bees during honey production.
Miso (Fermented Soybean Paste) Contains various oligosaccharides as a result of fermentation.Specific quantitative data for this compound in miso is not available in the reviewed literature.
Soy Sauce Contains a complex mixture of saccharides, including oligosaccharides, resulting from the fermentation process.Specific quantitative data for this compound in soy sauce is not available in the reviewed literature.

Experimental Protocols for Quantification

The quantification of this compound in complex food matrices requires sophisticated analytical techniques due to the presence of other isomeric and structurally similar carbohydrates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common methods employed.

Sample Preparation

A crucial step for accurate quantification is the effective extraction and cleanup of the sample to remove interfering substances.

Generic Protocol for Solid and Semi-Solid Foods (e.g., Miso):

  • Homogenization: Homogenize a representative sample of the food product.

  • Extraction: Extract the sugars using a solvent such as a mixture of ethanol (B145695) and water (e.g., 80:20 v/v). The extraction can be enhanced by ultrasonication or heating.

  • Deproteinization and Defatting: For high-protein or high-fat matrices, a precipitation step using agents like Carrez reagents or organic solvents (e.g., acetonitrile) is necessary. Centrifugation is then used to separate the precipitate.

  • Solid-Phase Extraction (SPE): Further cleanup can be achieved using SPE cartridges, such as those with graphitized carbon, to remove interfering compounds and isolate the oligosaccharides.

  • Derivatization (for GC analysis): For GC analysis, the extracted sugars must be derivatized to increase their volatility. This typically involves oximation followed by silylation.

Generic Protocol for Liquid Foods (e.g., Honey, Sake, Soy Sauce):

  • Dilution: Dilute the liquid sample with deionized water or a suitable solvent system (e.g., acetonitrile/water).

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the analytical instrument.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_quantification Quantification food_sample Food Sample (Honey, Miso, Soy Sauce, Sake) homogenization Homogenization (for solids) food_sample->homogenization extraction Extraction (e.g., 80% Ethanol) homogenization->extraction cleanup Cleanup (Deproteinization/Defatting, SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization final_sample Prepared Sample for Analysis cleanup->final_sample derivatization->final_sample hplc_elsd HPLC-ELSD final_sample->hplc_elsd Direct Injection hilic_ms HILIC-MS final_sample->hilic_ms Direct Injection gc_ms GC-MS final_sample->gc_ms After Derivatization quantification Quantification (External/Internal Standard) hplc_elsd->quantification hilic_ms->quantification gc_ms->quantification Signaling_Pathway cluster_ingestion Ingestion and Digestion This compound This compound Ingestion small_intestine Partial Resistance to Digestion in Small Intestine This compound->small_intestine colon Arrival in Colon small_intestine->colon gut_microbiota Fermentation by Gut Microbiota (e.g., Bifidobacterium) colon->gut_microbiota scfa Production of SCFAs (Acetate, Propionate, Butyrate) gut_microbiota->scfa lps Reduced Pro-inflammatory Mediators (e.g., LPS) gut_microbiota->lps systemic_effects Absorption into Bloodstream scfa->systemic_effects tlr4_pathway Suppression of TLR4/NFκB Pathway lps->tlr4_pathway immune_modulation Immune Modulation systemic_effects->immune_modulation metabolic_regulation Metabolic Regulation systemic_effects->metabolic_regulation

References

An In-depth Technical Guide to Isomaltotetraose: From Chemical Identity to Prebiotic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isomaltotetraose (B46569), a functional oligosaccharide of significant interest to the food, pharmaceutical, and cosmetic industries. This document details its chemical identifiers, physicochemical properties, and explores the experimental methodologies used to analyze and understand its prebiotic activity.

Core Chemical Identity and Properties

This compound is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. Its structure confers properties that make it a valuable ingredient in various applications, from a low-calorie sweetener to a stabilizer in drug formulations.[1]

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The following table summarizes its key chemical identifiers.

IdentifierValueReference
CAS Number 35997-20-7[1][2][3][4]
Molecular Formula C₂₄H₄₂O₂₁[1][2]
Molecular Weight 666.58 g/mol [1][2]
Synonyms Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc[5]
MDL Number MFCD00133423[1][2]
Physicochemical Properties

The physical and chemical characteristics of this compound are outlined below, providing essential data for its handling, formulation, and storage.

PropertyValueReference
Appearance White to off-white solid/powder to crystal[1][6]
Purity ≥95% (HPLC)[1]
Boiling Point 1,127.89 °C (Predicted)[2]
Flash Point 364.56 °C (Predicted)[2]
Storage Conditions 2°C - 8°C in a well-closed container. Some sources recommend ≤ -4 °C.[1][2]
Solubility Slightly soluble in methanol (B129727) and water.[4]
Stability Hygroscopic[4]

Prebiotic Activity and Mechanism of Action

This compound is recognized for its prebiotic properties, primarily by fostering the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This selective stimulation of commensal bacteria is a cornerstone of its health benefits.

The metabolic pathway for isomaltooligosaccharides in probiotic bacteria involves specific transport systems and intracellular enzymes. The following diagram illustrates a generalized pathway for the uptake and metabolism of isomaltooligosaccharides, including this compound, in a probiotic bacterium.

Isomaltotetraose_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Isomaltotetraose_ext This compound Transporter ABC Transporter (Sugar-binding protein) Isomaltotetraose_ext->Transporter Binding Isomaltotetraose_int This compound Transporter->Isomaltotetraose_int Transport a_glucosidase α-Glucosidase Isomaltotetraose_int->a_glucosidase Substrate Glucose Glucose a_glucosidase->Glucose Hydrolysis Glycolysis Glycolysis Glucose->Glycolysis SCFA Short-Chain Fatty Acids (e.g., acetate (B1210297), lactate) Glycolysis->SCFA Fermentation

This compound uptake and metabolism in probiotics.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Enzymatic Synthesis of this compound

The production of this compound is often achieved through enzymatic synthesis, utilizing the transglycosylation activity of specific enzymes.

  • Enzyme: Dextransucrase from Leuconostoc mesenteroides or α-glucosidase from Aspergillus niger.

  • Substrates: Sucrose (B13894) as the glucosyl donor and an acceptor molecule like maltose.

  • Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., sodium acetate buffer, pH 5.0-6.0) at a controlled temperature (e.g., 30-40°C).

  • Process: The enzyme catalyzes the transfer of glucose units from sucrose to the acceptor molecule, forming α-(1→6) linkages and elongating the oligosaccharide chain.

  • Purification: The resulting mixture of isomaltooligosaccharides can be purified using techniques such as size exclusion chromatography.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of this compound.

  • System: A high-performance liquid chromatograph equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Column: An amide-based column (e.g., ACQUITY UPLC BEH Amide) is commonly used for the separation of oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed to achieve separation.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

In Vitro Digestibility Assay

To assess the prebiotic potential of this compound, its resistance to digestion by mammalian enzymes is evaluated.

  • Enzyme Source: Porcine pancreatic α-amylase and rat small intestinal enzyme extracts are commonly used to simulate digestion in the upper gastrointestinal tract.

  • Procedure:

    • This compound is incubated with the enzyme solution in a buffered system at 37°C.

    • Aliquots are taken at various time points and the reaction is stopped (e.g., by heat inactivation).

    • The degree of hydrolysis is determined by measuring the amount of released glucose or by analyzing the remaining oligosaccharides using HPLC.

  • Outcome: A low degree of hydrolysis indicates that this compound can reach the colon largely intact, where it can be fermented by the gut microbiota.

Assessment of Prebiotic Activity on Gut Microbiota

The effect of this compound on the composition and activity of the gut microbiota can be studied using in vitro fermentation models or in vivo animal studies.

  • In Vitro Fermentation:

    • Fecal samples from healthy human donors are used to inoculate a basal nutrient medium.

    • This compound is added as the sole carbohydrate source.

    • The fermentation is carried out under anaerobic conditions at 37°C.

    • Changes in the microbial population are monitored over time using techniques such as 16S rRNA gene sequencing.

    • The production of short-chain fatty acids (SCFAs) is measured by gas chromatography.

  • In Vivo Animal Studies:

    • Rodent models (e.g., rats or mice) are fed a diet supplemented with this compound.

    • After a defined period, fecal or cecal samples are collected.

    • Microbial composition is analyzed by 16S rRNA gene sequencing.

    • SCFA concentrations in the cecal contents are determined.

The following diagram illustrates a typical workflow for assessing the prebiotic activity of this compound.

Prebiotic_Activity_Workflow Start This compound Sample InVitro In Vitro Fermentation (Human Fecal Slurry) Start->InVitro InVivo In Vivo Animal Study (Rodent Model) Start->InVivo Analysis1 16S rRNA Sequencing (Microbiota Composition) InVitro->Analysis1 Analysis2 Gas Chromatography (SCFA Analysis) InVitro->Analysis2 InVivo->Analysis1 InVivo->Analysis2 Results Prebiotic Effect Assessment Analysis1->Results Analysis2->Results

Workflow for assessing prebiotic activity.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The provided data and experimental outlines serve as a starting point for further investigation into the diverse applications of this promising oligosaccharide.

References

Conformational Landscape of Isomaltotetraose in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), an α-(1→6) linked glucan, plays a significant role in various biological processes and serves as a fundamental structural motif in dextrans. Its conformational flexibility in solution is a key determinant of its interactions with proteins and other biological macromolecules. This technical guide provides a comprehensive overview of the conformational analysis of this compound in aqueous solution, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. We present a summary of key quantitative conformational parameters, detailed experimental and computational protocols, and logical workflows to guide researchers in this field.

Introduction

The three-dimensional structure of oligosaccharides is intimately linked to their biological function. Unlike proteins, which often adopt well-defined tertiary structures, oligosaccharides typically exist as a dynamic ensemble of conformers in solution. Understanding this conformational landscape is crucial for elucidating their roles in cell recognition, signaling, and as components of therapeutic agents. This compound, a tetramer of glucose units linked by α-(1→6) glycosidic bonds, exhibits significant flexibility due to the additional rotational freedom around the C5-C6 bond. This guide delves into the methods used to characterize the solution conformation of this compound, providing a technical framework for researchers. A notable characteristic of isomalto-oligosaccharides, including this compound, is their propensity to adopt a right-handed helical structure in solution[1].

Conformational Parameters of this compound

The conformation of this compound is primarily defined by the torsion angles of its glycosidic linkages. The α-(1→6) linkage introduces three crucial dihedral angles: Φ (phi), Ψ (psi), and Ω (omega).

  • Φ (phi): O5' - C1' - O6 - C6

  • Ψ (psi): C1' - O6 - C6 - C5

  • Ω (omega): O6 - C6 - C5 - O5

Table 1: Representative Dihedral Angles for α-(1→6) Linkages from Computational Studies

Dihedral AngleRepresentative Values (degrees)Description
Φ (O5'-C1'-O6-C6)-60 to 80Defines the orientation of the non-reducing ring relative to the C6-O6 bond.
Ψ (C1'-O6-C6-C5)160 to 180Describes the rotation around the O6-C6 bond.
Ω (O6-C6-C5-O5)-60 (gg), 60 (gt), 180 (tg)Characterizes the rotameric state around the C5-C6 bond. The gauche-gauche (gg) and gauche-trans (gt) conformations are generally the most populated.

Note: These are representative values based on studies of related compounds. The actual distribution for this compound in solution will be a population-weighted average of various conformers.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the solution conformation of oligosaccharides. Key experiments include the determination of Nuclear Overhauser Effects (NOEs) and scalar (J) coupling constants.

3.1.1. Sample Preparation

  • Dissolution: Dissolve the this compound sample in D₂O (99.9%) to a concentration of 1-10 mM. The use of D₂O minimizes the signal from the solvent's protons.

  • Internal Standard: Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), for chemical shift referencing.

  • pH Adjustment: Adjust the pD of the solution as needed for the specific experiment, typically in the neutral range.

3.1.2. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of the proton signals and to measure chemical shifts and J-coupling constants.

  • Typical Parameters:

    • Spectrometer Frequency: 500 MHz or higher for better signal dispersion.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

3.1.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each glucose residue.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single glucose residue).

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial inter-residue distance constraints.

    • Mixing Time: A series of NOESY/ROESY experiments with varying mixing times (e.g., 100-800 ms) should be performed to build up NOE curves and accurately determine inter-proton distances.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached ¹³C nuclei, aiding in resonance assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for confirming glycosidic linkages.

Table 2: Key NMR Observables for Conformational Analysis

ObservableInformation GainedTypical Values/Observations for α-(1→6) Glucans
Inter-residue NOEs Inter-proton distances, defining the relative orientation of adjacent glucose units.NOEs between H-1' of the non-reducing unit and protons on C-6 of the reducing unit are expected.
³J(H,H) Coupling Constants Dihedral angles within the glucose rings (Karplus relationship).³J(H1,H2) of ~3-4 Hz is characteristic of the α-anomeric configuration.
Trans-glycosidic ³J(C,H) Coupling Constants Information about the Φ and Ψ dihedral angles.These are more challenging to measure but provide direct constraints on the glycosidic torsion angles.

Computational Protocols for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic, atomistic view of the conformational landscape of this compound in solution, complementing the time-averaged data from NMR.

System Setup
  • Initial Structure Generation: Build an initial 3D structure of this compound using a carbohydrate builder tool such as the CHARMM-GUI Glycan Modeler or the GLYCAM web server.

  • Force Field Selection: Choose a force field specifically parameterized for carbohydrates. Commonly used force fields include CHARMM36m for carbohydrates and GLYCAM06.

  • Solvation: Place the this compound molecule in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). The box size should be sufficient to ensure the molecule does not interact with its periodic images.

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a specific ionic strength.

Simulation Parameters
  • Software: GROMACS, AMBER, NAMD, or CHARMM.

  • Ensemble: NPT (isothermal-isobaric) ensemble to simulate constant temperature and pressure.

  • Temperature: 298 K (25 °C).

  • Pressure: 1 bar.

  • Integration Timestep: 2 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE or LINCS algorithm).

  • Electrostatics: Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

  • Cutoffs: Use a cutoff of 1.0-1.2 nm for van der Waals and short-range electrostatic interactions.

Simulation Procedure
  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Perform a two-stage equilibration:

    • NVT Equilibration: Equilibrate the system at constant volume and temperature to allow the solvent to relax around the solute.

    • NPT Equilibration: Equilibrate the system at constant pressure and temperature to adjust the density of the system.

  • Production Run: Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

Data Analysis
  • Trajectory Analysis: Analyze the trajectory to determine the distribution of the glycosidic dihedral angles (Φ, Ψ, and Ω).

  • Hydrogen Bonding: Analyze the formation and lifetime of intramolecular and intermolecular (with water) hydrogen bonds.

  • RMSD and RMSF: Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

  • Comparison with Experimental Data: Calculate theoretical NOE distances and J-coupling constants from the simulation trajectory and compare them with the experimental NMR data for validation of the simulation.

Visualization of Workflows and Concepts

General Workflow for Conformational Analysis

conformational_analysis_workflow cluster_experimental Experimental Approach (NMR) cluster_computational Computational Approach (MD) Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (1D & 2D) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Assignment NMR_Acquisition->Data_Processing Constraint_Extraction Extraction of NOEs & J-couplings Data_Processing->Constraint_Extraction Structure_Determination Structure Determination & Conformational Ensemble Constraint_Extraction->Structure_Determination Validation Validation & Refinement Constraint_Extraction->Validation System_Setup System Setup MD_Simulation MD Simulation System_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Parameter_Calculation Calculation of NMR Observables Trajectory_Analysis->Parameter_Calculation Parameter_Calculation->Validation Structure_Determination->Validation

References

The Obscure Player: A Technical Guide to the Biological Role of Isomaltotetraose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), a tetrasaccharide of glucose linked by α-1,6 glycosidic bonds, occupies a largely unexplored niche in plant biology. While its presence is anticipated as a transient intermediate in starch and other α-glucan metabolism, its specific biological roles, concentrations, and signaling pathways remain undefined. This technical guide synthesizes the current understanding of oligosaccharide metabolism and signaling in plants to propose a framework for investigating the functions of this compound. We provide a comprehensive overview of its potential metabolic context, plausible roles in stress signaling by analogy to other oligosaccharides, and detailed experimental protocols for its detection, quantification, and functional analysis. This document aims to serve as a foundational resource for researchers seeking to elucidate the significance of this overlooked carbohydrate in plant physiology and its potential applications in agriculture and drug development.

Introduction: The Current Landscape of this compound Research in Plants

The study of carbohydrates in plants has traditionally focused on primary metabolites like sucrose (B13894) and starch, which are central to energy storage and transport. In recent years, there has been a growing appreciation for the roles of various oligosaccharides as signaling molecules that regulate growth, development, and responses to environmental stresses. However, this compound, an α-1,6-linked glucooligosaccharide, has received minimal direct attention in plant science literature.

Unlike its more famous isomer, maltotetraose (B33255) (α-1,4-linked), which is a well-known intermediate in starch breakdown, the metabolic origins and physiological functions of this compound are not well-established. It is hypothesized to be a product of starch-debranching enzymes or involved in the metabolism of other α-glucans. Given the established roles of other oligosaccharides, such as fructans and trehalose, in stress tolerance and signaling, it is plausible that this compound also possesses similar biological activities. This guide provides a technical roadmap for exploring these possibilities.

Potential Metabolic Pathways Involving this compound

While direct evidence for this compound metabolism in plants is scarce, its structure suggests its involvement in the synthesis and degradation of α-glucans, particularly at branch points. The following diagram illustrates a hypothetical metabolic context for this compound.

Starch Starch Granule Amylopectin (B1267705) Amylopectin (α-1,4 & α-1,6 glucan) Starch->Amylopectin Synthesis LimitDextrin Limit Dextrin Amylopectin->LimitDextrin β-amylase This compound This compound (α-1,6 glucan) LimitDextrin->this compound Debranching Enzyme (e.g., Isoamylase) Maltose Maltose LimitDextrin->Maltose β-amylase Glucose Glucose This compound->Glucose α-glucosidase Signaling Stress Signaling Pathway This compound->Signaling Putative Signaling Role Maltose->Glucose α-glucosidase Metabolism Central Metabolism Glucose->Metabolism

Figure 1: Hypothetical metabolic context of this compound in plants.

This pathway highlights the potential for this compound to be generated during the breakdown of amylopectin by debranching enzymes. Once formed, it could be hydrolyzed to glucose by α-glucosidases or potentially act as a signaling molecule.

Putative Biological Roles and Signaling

By analogy with other oligosaccharides, this compound could play a role in various physiological processes:

  • Carbon Source: It could serve as a transient source of glucose, feeding into central metabolism.

  • Osmoprotectant: Under conditions of osmotic stress (drought, salinity), the accumulation of soluble sugars can help maintain cellular turgor. While there is no direct evidence, this is a common role for oligosaccharides.

  • Signaling Molecule: This is the most intriguing potential role. Oligosaccharides are known to act as signaling molecules that can trigger defense responses, modulate development, and influence gene expression. This compound could potentially be perceived by specific receptors to initiate a signaling cascade.

The following diagram illustrates a generalized workflow for investigating the signaling potential of this compound.

This compound Exogenous this compound Application Plant Plant System (e.g., Arabidopsis seedlings) This compound->Plant Phenotypic Phenotypic Analysis (e.g., root growth, stress tolerance) Plant->Phenotypic Transcriptomic Transcriptomic Analysis (RNA-seq) Plant->Transcriptomic Metabolomic Metabolomic Analysis (LC-MS, GC-MS) Plant->Metabolomic GeneExpression Differential Gene Expression Transcriptomic->GeneExpression Pathway Pathway Enrichment Analysis GeneExpression->Pathway SignalingPathway Identification of Potential Signaling Pathways Pathway->SignalingPathway

Figure 2: Experimental workflow to investigate the signaling role of this compound.

Quantitative Data

As of the date of this publication, there is no peer-reviewed data on the endogenous concentrations of this compound in plant tissues. The table below is provided as a template for researchers to populate as data becomes available.

Plant SpeciesTissueConditionThis compound Concentration (µg/g FW)Method of DetectionReference
Arabidopsis thalianaRosette LeavesControl-HPLC-PAD(Data not available)
Arabidopsis thalianaRosette LeavesDrought Stress-HPLC-PAD(Data not available)
Oryza sativaRootsSalinity Stress-LC-MS/MS(Data not available)
Zea maysEndospermDeveloping-GC-MS(Data not available)

Experimental Protocols

The following protocols are adapted from established methods for oligosaccharide analysis in plants and can be applied to the study of this compound.

Extraction of Soluble Sugars from Plant Tissues
  • Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer ~100 mg of frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% (v/v) ethanol (B145695).

    • Incubate at 80°C for 1 hour, vortexing every 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more with fresh 80% ethanol.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a known volume of ultrapure water (e.g., 500 µL).

  • Cleanup (Optional but Recommended): For sensitive downstream analysis like mass spectrometry, a solid-phase extraction (SPE) step using a C18 or graphitized carbon cartridge can be used to remove interfering compounds.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates.

  • Instrumentation: A high-performance liquid chromatography system equipped with a gold working electrode and a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) in ultrapure water. A typical gradient might start at a low concentration of sodium hydroxide and ramp up to elute larger oligosaccharides.

  • Standard Curve: Prepare a standard curve using a certified this compound standard at a range of concentrations (e.g., 1-100 µM).

  • Analysis: Inject the resuspended plant extract and quantify this compound based on the retention time and peak area relative to the standard curve.

Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used to confirm the identity of this compound and to distinguish it from its isomers.

  • Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar compounds like oligosaccharides.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode. Adduct formation (e.g., [M+Na]⁺ or [M+HCOO]⁻) is common for carbohydrates.

    • Detection: The exact mass of this compound (C₂₄H₄₂O₂₁) is 666.2270 g/mol . High-resolution mass spectrometry can confirm this mass.

    • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information about the glycosidic linkages, which can help to differentiate it from isomers like maltotetraose.

The following diagram outlines the general workflow for oligosaccharide analysis.

Sample Plant Tissue Sample Extraction Soluble Sugar Extraction (80% Ethanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup HPAEC HPAEC-PAD Analysis (Quantification) Cleanup->HPAEC LCMS LC-MS/MS Analysis (Structural Confirmation) Cleanup->LCMS Data Data Analysis and Interpretation HPAEC->Data LCMS->Data

Figure 3: General experimental workflow for the analysis of this compound.

Future Directions and Conclusion

The biological role of this compound in plants represents a significant knowledge gap. The framework and protocols presented in this guide provide a starting point for systematic investigation. Future research should focus on:

  • Screening for Endogenous Presence: A broad survey of different plant species and tissues under various conditions is needed to determine if and where this compound is present.

  • Functional Genomics: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound will be crucial to understanding its metabolic role.

  • Receptor Identification: If this compound does have a signaling function, identifying its cognate receptor will be a key step in elucidating the signaling pathway.

  • Biotechnological Applications: A deeper understanding of this compound metabolism and signaling could open up new avenues for crop improvement, for example, by engineering plants with enhanced stress tolerance.

Methodological & Application

Production of Isomaltotetraose from Starch Using α-Glucosidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, is a member of the isomaltooligosaccharides (IMOs) family. These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low cariogenicity, and potential applications in drug delivery. This document provides detailed application notes and experimental protocols for the production of this compound from starch, primarily through the transglycosylation activity of α-glucosidase.

The enzymatic synthesis of this compound from starch is a multi-step process. Initially, starch is liquefied and saccharified to produce smaller maltooligosaccharides. Subsequently, α-glucosidase catalyzes a transglycosylation reaction, where it transfers glucose units to an acceptor molecule, leading to the formation of IMOs, including this compound. The yield and composition of the final product are influenced by various factors such as enzyme source, substrate concentration, pH, and temperature.

Principle of Enzymatic Synthesis

The core of this compound production lies in the dual functionality of α-glucosidase: hydrolysis and transglycosylation.[1] At high substrate concentrations, the transglycosylation activity is favored. The enzyme cleaves a glucose residue from a donor molecule (like maltose (B56501) or other maltooligosaccharides) and transfers it to the non-reducing end of an acceptor molecule, forming an α-1,6-glycosidic linkage.[2] Repeated transglycosylation steps lead to the elongation of the oligosaccharide chain, yielding isomaltotriose, this compound, and other higher-degree-of-polymerization (DP) IMOs.[1]

Experimental Protocols

Protocol 1: Starch Liquefaction and Saccharification

This protocol describes the initial preparation of a suitable substrate for the transglycosylation reaction from a starch source.

Materials:

  • Corn starch

  • Thermostable α-amylase (e.g., from Bacillus licheniformis)

  • Glucoamylase (e.g., from Aspergillus niger)

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate buffer (pH 6.8, 0.1 M)

  • Sodium acetate (B1210297) buffer (pH 4.4, 50 mM)

Procedure:

  • Slurry Preparation: Prepare a 30% (w/v) corn starch slurry in distilled water containing 0.2% CaCl₂.[3]

  • pH Adjustment: Adjust the pH of the slurry to 5.4-5.8 using HCl or NaOH.[4]

  • Liquefaction: Add thermostable α-amylase to the slurry. A typical dosage is around 100 µL of liquid α-amylase for 30 mL of slurry.[3] Heat the mixture to 85-95°C and incubate for 2 hours with continuous stirring to facilitate gelatinization and partial hydrolysis of the starch.[3] The endpoint of liquefaction can be monitored by the disappearance of the blue color upon addition of an iodine-potassium iodide solution.[3]

  • Enzyme Inactivation: Terminate the liquefaction reaction by boiling the mixture for 10 minutes.[3]

  • Saccharification: Cool the liquefied starch solution to room temperature and adjust the pH to 4.4 with HCl.[3] Add glucoamylase and incubate at 60°C for 48-72 hours. This step further hydrolyzes the dextrins into smaller sugars, primarily maltose, which will serve as the substrate for α-glucosidase.

  • Enzyme Inactivation and Clarification: Inactivate the glucoamylase by heating the solution to 100°C for 10 minutes. Cool the solution and centrifuge to remove any insoluble material. The resulting supernatant is the maltose-rich syrup ready for the transglycosylation reaction.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the transglycosylation reaction to produce a mixture of isomaltooligosaccharides, including this compound.

Materials:

  • Maltose-rich syrup (from Protocol 1) or commercial maltose

  • α-Glucosidase (e.g., from Aspergillus niger or Geobacillus stearothermophilus)[3][5]

  • Sodium acetate buffer (pH 4.5-5.5, 0.1 M)

  • Incubator or water bath

Procedure:

  • Substrate Preparation: Prepare a high-concentration maltose solution (e.g., 30-40% w/v) in sodium acetate buffer.[6] High substrate concentration favors the transglycosylation reaction over hydrolysis.

  • Enzyme Addition: Add α-glucosidase to the maltose solution. The optimal enzyme concentration should be determined empirically, but a starting point could be 0.4 U/mL.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen α-glucosidase (e.g., 50-60°C for A. niger α-glucosidase) for 24-48 hours with gentle agitation.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the sugar composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation: Once the desired product profile is achieved, terminate the reaction by heating the mixture at 100°C for 10 minutes.[6]

  • Product Mixture: The resulting solution is a mixture of glucose, remaining maltose, isomaltose (B16258), panose, isomaltotriose, this compound, and other higher IMOs.

Protocol 3: Purification of this compound

This protocol outlines a general strategy for the purification of this compound from the complex mixture of oligosaccharides.

Materials:

  • Isomaltooligosaccharide mixture (from Protocol 2)

  • Ethanol (B145695)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 30 Increase)[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., amino-functionalized silica)

  • Deionized water

Procedure:

  • Ethanol Precipitation (Optional): To remove higher molecular weight dextrans, ethanol can be added to the IMO mixture to a final concentration of 70-80% (v/v). The precipitate can be removed by centrifugation.

  • Size-Exclusion Chromatography: The supernatant containing the IMOs can be fractionated using a size-exclusion chromatography column. This will separate the oligosaccharides based on their degree of polymerization.[1] Collect fractions and analyze for the presence of this compound.

  • Preparative HPLC: For higher purity, the fractions enriched with this compound can be further purified using preparative HPLC. An amino-functionalized column with an acetonitrile/water mobile phase is commonly used for separating oligosaccharides.

  • Solvent Removal: The purified fractions containing this compound can be concentrated by rotary evaporation or lyophilized to obtain the final product.

Protocol 4: Analytical Quantification of this compound

This protocol describes the quantification of this compound in a sample using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

  • This compound standard

  • Sample containing this compound

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Sodium acetate solution

  • HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac PA-100)[7][8]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Sample Preparation: Dilute the sample containing this compound with deionized water to a concentration that falls within the linear range of the standard curve. Filter the sample through a 0.22 µm syringe filter.

  • HPAEC-PAD Analysis: Inject the standards and the sample into the HPAEC-PAD system. A gradient of sodium acetate in a sodium hydroxide solution is typically used as the mobile phase to separate the oligosaccharides.[7][8]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Typical Composition of Isomaltooligosaccharides (IMOs) Produced from Rice Starch [9]

ComponentComposition (%)
Glucose16.05
Isomaltose (DP2)21.39
D-Panose (DP3)19.62
This compound (DP4)16.23
Isomaltohexaose (DP6)26.71
Total IMOs (DP2-DP6) 83.92

DP: Degree of Polymerization

Table 2: Optimal Reaction Conditions for α-Glucosidase from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Key FindingsReference
Aspergillus niger ITV-014.380High thermal stability.[5]
Aspergillus niger (mutagenized)4.560Enhanced enzyme production through mutagenesis.[6]
Geobacillus sp. HTA-4627.065Good thermostability and transglycosylation activity.[10]
Microbacterium sp.--Produced a mixture of isomaltotriose, this compound, isomaltopentaose, and isomaltohexaose.[10]

Visualizations

experimental_workflow starch Starch Slurry liquefaction Liquefaction (α-amylase, 85-95°C) starch->liquefaction saccharification Saccharification (Glucoamylase, 60°C) liquefaction->saccharification maltose_syrup Maltose-Rich Syrup saccharification->maltose_syrup transglycosylation Transglycosylation (α-glucosidase, 50-60°C) maltose_syrup->transglycosylation imo_mixture IMO Mixture transglycosylation->imo_mixture purification Purification (Chromatography) imo_mixture->purification analysis Analysis (HPAEC-PAD) imo_mixture->analysis This compound Purified this compound purification->this compound This compound->analysis

Caption: Experimental workflow for this compound production.

transglycosylation_pathway cluster_reaction Transglycosylation Cycle maltose_donor Maltose (Donor) aglucosidase α-Glucosidase maltose_donor->aglucosidase binds enzyme_glucose Enzyme-Glucose Intermediate aglucosidase->enzyme_glucose forms This compound This compound aglucosidase->this compound forms glucose Glucose enzyme_glucose->glucose releases to water isomaltotriose Isomaltotriose enzyme_glucose->isomaltotriose transfers glucose to water Water (Hydrolysis) maltose_acceptor Maltose (Acceptor) maltose_acceptor->aglucosidase binds isomaltotriose->aglucosidase acts as acceptor

Caption: α-Glucosidase transglycosylation mechanism.

References

Application Notes and Protocols for the Purification of Isomaltotetraose by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a branched oligosaccharide with α-(1→6) and α-(1→4) glycosidic linkages, is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and role as a functional food ingredient. The effective purification of this compound from complex mixtures, such as enzymatic hydrolysates of starch, is crucial for its characterization and utilization. This document provides detailed application notes and protocols for the purification of this compound using various chromatography techniques, including Size-Exclusion Chromatography (SEC), Hydrophilic Interaction Chromatography (HILIC), and High-Performance Anion-Exchange Chromatography (HPAEC).

Chromatographic Purification Strategies

The purification of this compound typically involves a multi-step approach to remove interfering monosaccharides, disaccharides, and other oligosaccharides. A general workflow can be conceptualized as follows:

Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream Processing & Analysis Enzymatic_Hydrolysis Enzymatic Hydrolysis of Starch Fermentation Fermentation (Optional) to remove mono/disaccharides Enzymatic_Hydrolysis->Fermentation Initial_Purification Initial Purification (e.g., Size-Exclusion or Cation-Exchange Chromatography) Fermentation->Initial_Purification High_Resolution_Purification High-Resolution Purification (e.g., HILIC or Preparative HPLC) Initial_Purification->High_Resolution_Purification Fraction_Collection Fraction Collection High_Resolution_Purification->Fraction_Collection Purity_Analysis Purity Analysis (e.g., Analytical HPLC, HPAEC-PAD) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Chromatographic Techniques

The choice of chromatographic technique depends on the desired purity, yield, and scale of purification. The following table summarizes typical performance parameters for different methods in the context of isomaltooligosaccharide (IMO) purification.

Chromatographic TechniqueStationary Phase ExampleMobile Phase ExampleTypical Purity of IMO MixtureTypical Yield of IMO MixtureKey Advantages
Size-Exclusion Chromatography (SEC) Bio-Gel P-2, Sephadex G-25Deionized WaterModerateHighGood for initial desalting and removal of very large or small molecules.
Cation-Exchange Chromatography Dowex 50WX4 (K+ form)Deionized WaterHighModerate to HighEffective for separating oligosaccharides based on their interaction with the resin's counter-ions.
Hydrophilic Interaction Chromatography (HILIC) Amide-silica (e.g., ACQUITY UPLC BEH Amide)Acetonitrile (B52724)/Water GradientHigh to Very HighModerateExcellent resolution for separating oligosaccharides of different degrees of polymerization.[1]
Simulated Moving Bed (SMB) Chromatography Cation Exchange Resin (e.g., ZG106 K+ resin)Deionized Water> 90%> 80%Suitable for large-scale, continuous purification with high efficiency.[2][3]

Experimental Protocols

Protocol 1: Initial Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for the initial clean-up of the crude this compound mixture to remove salts and very high or low molecular weight impurities.

Materials:

  • Crude this compound mixture

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25)

  • Deionized water (HPLC grade)

  • Refractive Index (RI) detector

Procedure:

  • Column Preparation: Pack the SEC column with the chosen resin according to the manufacturer's instructions. Equilibrate the column with at least two column volumes of deionized water at the desired flow rate.

  • Sample Preparation: Dissolve the crude this compound mixture in deionized water to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column.

    • Elute with deionized water at a constant flow rate (e.g., 0.5-1.0 mL/min for a lab-scale column).

    • Monitor the elution profile using a refractive index (RI) detector.

  • Fraction Collection: Collect fractions corresponding to the oligosaccharide peaks.

  • Analysis: Analyze the collected fractions using analytical HPLC or HPAEC-PAD to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the highest concentration of this compound and concentrate them using a rotary evaporator or by lyophilization.

SEC_Workflow Sample_Prep Sample Preparation (Dissolve and Filter) Injection Sample Injection Sample_Prep->Injection Column_Equilibration Column Equilibration (Deionized Water) Column_Equilibration->Injection Elution Isocratic Elution (Deionized Water) Injection->Elution Detection RI Detection Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Fraction Analysis (HPLC/HPAEC-PAD) Fraction_Collection->Analysis Pooling Pooling & Concentration Analysis->Pooling

Caption: Workflow for Size-Exclusion Chromatography.

Protocol 2: High-Resolution Purification by Preparative Hydrophilic Interaction Chromatography (HILIC)

This protocol is designed for the high-resolution separation of this compound from other oligosaccharides.

Materials:

  • Partially purified this compound fraction (from SEC or other initial purification)

  • Preparative HILIC column (e.g., Amide-silica based)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector

Procedure:

  • Column Preparation: Equilibrate the preparative HILIC column with the initial mobile phase composition (e.g., 70% acetonitrile, 30% water) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. The concentration should be optimized based on the column loading capacity. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated column.

    • Elute with a gradient of decreasing acetonitrile concentration. A shallow gradient will provide better resolution. For example:

      • 0-5 min: 70% Acetonitrile (isocratic)

      • 5-30 min: Linear gradient from 70% to 50% Acetonitrile

      • 30-35 min: Linear gradient from 50% to 70% Acetonitrile (re-equilibration)

    • The flow rate should be adjusted based on the column diameter (e.g., 5-20 mL/min for a preparative column).

    • Monitor the elution profile using an ELSD or RI detector.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the purity of the collected fraction using analytical HILIC or HPAEC-PAD.

  • Solvent Removal: Remove the mobile phase from the purified fraction by rotary evaporation followed by lyophilization.

Quantitative Data for a HILIC Separation of Maltooligosaccharides (Analytical Scale): [4]

CompoundRetention Time (min)
Glucose~3.5
Maltose~4.0
Maltotriose~5.0
Maltotetraose~6.5
Maltopentaose~8.0
Maltohexaose~10.0

Note: Retention times are approximate and will vary depending on the specific column and conditions used.

HILIC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase & Filter) Injection Sample Injection Sample_Prep->Injection Column_Equilibration Column Equilibration (High Acetonitrile) Column_Equilibration->Injection Gradient_Elution Gradient Elution (Decreasing Acetonitrile) Injection->Gradient_Elution Detection ELSD or RI Detection Gradient_Elution->Detection Fraction_Collection Fraction Collection of this compound Peak Detection->Fraction_Collection Purity_Analysis Purity Assessment Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal

Caption: Workflow for Preparative HILIC.

Protocol 3: Purity Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the qualitative and quantitative analysis of carbohydrates.[5]

Materials:

  • Purified this compound sample

  • High-performance anion-exchange column (e.g., CarboPac series)

  • Sodium hydroxide (B78521) solution (carbonate-free)

  • Sodium acetate (B1210297) solution

  • Pulsed Amperometric Detector with a gold working electrode

Procedure:

  • System Preparation: Set up the HPAEC-PAD system according to the manufacturer's instructions. Ensure all eluents are freshly prepared and sparged with helium or nitrogen to remove dissolved carbonate.

  • Sample Preparation: Dissolve the purified this compound in deionized water to a concentration in the low ppm or high ppb range.

  • Chromatography:

    • Equilibrate the column with the initial eluent (e.g., 100 mM NaOH).

    • Inject the sample.

    • Elute with a sodium acetate gradient in a sodium hydroxide solution (e.g., 0-500 mM sodium acetate in 100 mM NaOH over 30 minutes).

    • The flow rate is typically around 0.5-1.0 mL/min for an analytical column.

  • Detection: Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the purity by integrating the peak area of this compound and comparing it to the total area of all detected peaks.

Typical HPAEC-PAD Validation Parameters for Maltooligosaccharides: [2]

ParameterTypical Value
Linearity (R²)≥ 0.99
Limit of Detection (LOD)ng/mL range
Limit of Quantification (LOQ)ng/mL to µg/mL range
Precision (RSD)< 5%
Accuracy (Recovery)95-105%

Conclusion

The purification of this compound to a high degree of purity can be effectively achieved through a combination of chromatographic techniques. Initial cleanup using size-exclusion or cation-exchange chromatography followed by a high-resolution step such as preparative HILIC is a robust strategy. For large-scale production, simulated moving bed chromatography presents an efficient and continuous alternative. The purity of the final product should be confirmed using a highly sensitive and specific analytical method like HPAEC-PAD. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the development of purification processes for this compound.

References

Application Notes & Protocols: Identification of Isomaltotetraose using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is of significant interest in the food industry as a prebiotic and in biomedical research as a potential biomarker. Accurate identification and quantification of this compound, particularly in complex mixtures containing its isomers (e.g., maltotetraose), is crucial. Mass spectrometry (MS) has emerged as a powerful analytical tool for the structural elucidation and quantification of oligosaccharides due to its high sensitivity and specificity.[1] This document provides detailed application notes and protocols for the identification of this compound using various mass spectrometry techniques.

Principle of Mass Spectrometry for this compound Identification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For oligosaccharides like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions.[1][2] Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion, yielding a characteristic fragmentation pattern that can be used to determine its structure and differentiate it from its isomers.[1][3] The fragmentation of oligosaccharides primarily involves cleavage of the glycosidic bonds and cross-ring cleavages, providing information about the monosaccharide sequence and linkage positions.[4][5]

Key Experimental Approaches

Several mass spectrometric approaches can be utilized for the analysis of this compound:

  • Direct Infusion Nano-Electrospray Ionization Tandem Mass Spectrometry (nESI-MS/MS): This technique allows for the rapid analysis of samples without prior chromatographic separation. The formation of adducts with halides (e.g., chloride or bromide) can generate unique diagnostic fragment ions for different oligosaccharide isomers.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[7][8] Different LC modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitized carbon (PGC) chromatography, can be used to separate this compound from its isomers before MS analysis.[7][9]

  • Quadrupole Ion Trap Mass Spectrometry: This type of mass spectrometer allows for multiple stages of fragmentation (MS^n), which can provide detailed structural information about the glycosidic linkages.[3]

Experimental Protocols

Protocol 1: Direct Infusion nESI-MS/MS for Isomer Differentiation

This protocol is adapted from methodologies that utilize halide adduction for the differentiation of oligosaccharide isomers.[6]

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a solution of 50:50 (v/v) methanol:water to a final concentration of 10-100 µM.
  • To facilitate the formation of chloride adducts, add ammonium (B1175870) chloride to the sample solution to a final concentration of 1 mM.

2. Mass Spectrometry Analysis:

  • Instrument: A nano-electrospray ionization source coupled to a tandem mass spectrometer.
  • Ionization Mode: Negative ion mode.
  • Capillary Voltage: 1.0 – 1.5 kV.
  • MS1 Scan: Scan for the chloride adduct of this compound ([M+Cl]⁻), which has a theoretical m/z of 701.18 for C₂₄H₄₂O₂₁ + ³⁵Cl.
  • MS/MS Analysis: Isolate the [M+Cl]⁻ precursor ion and subject it to Collision-Induced Dissociation (CID).
  • Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion and fragment ions. This is typically in the range of 10-30 eV.

3. Data Analysis:

  • Analyze the resulting MS/MS spectrum for characteristic fragment ions. For this compound, a unique diagnostic ion has been reported at m/z 575.[6]

Protocol 2: LC-MS/MS for Quantification of this compound

This protocol is a general guideline based on established methods for quantitative oligosaccharide analysis.[10][11]

1. Sample Preparation and Derivatization:

  • For biological samples (e.g., urine, plasma), perform a protein precipitation step using a solvent like acetonitrile.
  • To enhance ionization efficiency and chromatographic retention, derivatization can be performed. A common method is reductive amination with a labeling reagent such as 2-aminobenzamide (B116534) (2-AB).
  • Prepare a calibration curve using a series of known concentrations of this compound standard.
  • For accurate quantification, use a stable isotope-labeled internal standard.

2. Liquid Chromatography:

  • Column: A HILIC column or a porous graphitized carbon (PGC) column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A gradient from high organic to high aqueous mobile phase. The exact gradient will need to be optimized based on the column and system used.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Column Temperature: 30 - 50 °C.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Mode: Positive or negative ion mode, depending on the derivatization and adducts formed.
  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, set up MRM transitions for the precursor ion and one or more characteristic fragment ions of this compound.

4. Data Analysis:

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation

The following tables summarize key quantitative data for the mass spectrometric analysis of this compound.

Table 1: Key Mass-to-Charge Ratios (m/z) for this compound

Ion SpeciesAdductTheoretical m/z
[M+H]⁺Proton667.22
[M+Na]⁺Sodium689.20
[M+K]⁺Potassium705.17
[M-H]⁻Deprotonated665.20
[M+Cl]⁻Chloride701.18

Note: The molecular formula of this compound is C₂₄H₄₂O₂₁ and its monoisotopic mass is 666.21 Da.[12]

Table 2: Diagnostic Fragment Ions for this compound and Isomers

TetrasaccharideAdductPrecursor Ion (m/z)Diagnostic Fragment Ion(s) (m/z)Reference
This compoundCl⁻701.2575[6]
MaltotetraoseCl⁻701.2569[6]
CellotetraoseCl⁻701.2715, 523, 365[6]
StachyoseCl⁻701.2583, 565, 543, 463[6]

Visualizations

Isomaltotetraose_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Dissolution Dissolution in Solvent Sample->Dissolution Adduct_Formation Adduct Formation (e.g., with NH4Cl) Dissolution->Adduct_Formation Derivatization Derivatization (optional, for LC-MS) Dissolution->Derivatization Ionization Ionization (ESI or MALDI) Adduct_Formation->Ionization Derivatization->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation MS2: Fragmentation (CID) MS1->Fragmentation Detection Detection of Fragment Ions Fragmentation->Detection Spectrum Mass Spectrum Analysis Detection->Spectrum Identification Identification based on m/z and Fragmentation Pattern Spectrum->Identification Quantification Quantification (using Internal Standard) Spectrum->Quantification

Caption: Workflow for this compound Identification by Mass Spectrometry.

Fragmentation_Pathway cluster_fragments Fragmentation Products Precursor This compound Precursor Ion [M+Adduct]⁺/⁻ Glycosidic_Cleavage Glycosidic Bond Cleavage (B- and Y-ions) Precursor->Glycosidic_Cleavage CID Cross_Ring_Cleavage Cross-Ring Cleavage (A- and X-ions) Precursor->Cross_Ring_Cleavage CID Diagnostic_Ion Diagnostic Fragment Ion (e.g., m/z 575 for this compound) Glycosidic_Cleavage->Diagnostic_Ion Cross_Ring_Cleavage->Diagnostic_Ion

Caption: General Fragmentation Pathways of this compound in MS/MS.

Conclusion

Mass spectrometry, particularly when coupled with tandem MS techniques, provides a highly specific and sensitive platform for the identification and quantification of this compound. The ability to generate unique fragmentation patterns allows for the confident differentiation of this compound from its structural isomers. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the application of mass spectrometry for the analysis of this important oligosaccharide.

References

Application Notes and Protocols: Prebiotic Effects of Isomaltotetraose on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the prebiotic effects of isomaltotetraose (B46569) on the gut microbiota. While specific research on purified this compound is limited, this document summarizes the significant body of evidence for isomalto-oligosaccharides (IMOs), of which this compound is a key component. The protocols and data presented are derived from studies on IMOs and are expected to be highly relevant for investigating this compound.

Introduction

This compound is a non-digestible oligosaccharide consisting of four glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its potential as a prebiotic, a substrate selectively utilized by host microorganisms conferring a health benefit. Upon reaching the colon, this compound is fermented by the gut microbiota, leading to the proliferation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), which play a crucial role in gut health and systemic well-being.

Data Presentation: Quantitative Effects of Isomalto-oligosaccharides (IMOs)

The following tables summarize the quantitative data from various studies on the effects of IMO supplementation on gut microbiota composition and SCFA production. It is important to note that these studies used IMO mixtures with varying degrees of polymerization, including this compound.

Table 1: Effects of IMO Supplementation on Gut Microbiota Composition

Study TypeSubjectsDosageDurationChange in BifidobacteriaChange in LactobacilliReference
Human Clinical TrialConstipated Elderly10 g/day 8 weeksSignificant IncreaseSignificant Increase[1]
In vitro FermentationHuman Fecal InoculumN/A26 hoursIncrease from 24% to 63% (2-week-old infant inoculum)Not specified[2][3]
In vitro FermentationHuman Fecal InoculumN/A26 hoursNo significant change (8-week-old infant inoculum)Not specified[2][3]
Animal Study (Rats)Male Rats20 g/kg of dietNot specifiedNot specifiedIncreased abundance of L. reuteri and L. intestinalis[4]

Table 2: Effects of IMO Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

Study TypeSubjectsDosageDurationChange in AcetateChange in PropionateChange in ButyrateReference
Human Clinical TrialConstipated Elderly10 g/day 8 weeksSignificant IncreaseSignificant IncreaseNot specified[1]
Human Clinical TrialHealthy Elderly Men10 g/day 30 daysSignificant IncreaseSignificant IncreaseNot specified[4]
In vitro FermentationHuman Fecal InoculumN/A26 hoursIncreased ProductionNot specifiedNot specified[3][5]
Animal Study (Rats)Male Rats10% isomaltulose in drinking water5 weeksNot specifiedSignificant IncreaseSignificant Increase[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the prebiotic effects of this compound.

Protocol 1: In Vitro Fermentation of this compound using Human Fecal Inoculum

This protocol is adapted from studies on the in vitro fermentation of oligosaccharides.

1. Preparation of Fecal Inoculum: a. Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. b. Immediately place the samples in an anaerobic chamber. c. Homogenize the feces (10% w/v) in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution. d. Filter the slurry through several layers of cheesecloth to remove large particulate matter.

2. Fermentation Medium: a. Prepare a basal medium containing peptone, yeast extract, and salts, sterilized by autoclaving. b. Add a filter-sterilized vitamin solution and a reducing agent (e.g., cysteine-HCl) to maintain anaerobic conditions. c. Add this compound as the sole carbohydrate source at a final concentration of 1% (w/v). A control with no added carbohydrate should also be prepared.

3. Fermentation Conditions: a. In an anaerobic chamber, dispense the fermentation medium into sterile culture tubes or a batch fermenter. b. Inoculate the medium with the fecal slurry (e.g., 5% v/v). c. Incubate at 37°C for 24-48 hours. d. Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbial and SCFA analysis.

4. Analysis: a. Microbial Population: Extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition. Quantitative PCR (qPCR) can be used to quantify specific bacterial groups like Bifidobacterium and Lactobacillus. b. SCFA Analysis: Analyze the supernatant for SCFA concentrations using Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in Protocol 2.

Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized method for SCFA analysis from fecal or fermentation samples.

1. Sample Preparation: a. Homogenize a known weight of fecal sample or fermentation broth with a suitable extraction solvent (e.g., diethyl ether) after acidification with an acid (e.g., hydrochloric acid). b. Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for quantification. c. Centrifuge the mixture to separate the organic and aqueous phases. d. Carefully transfer the organic layer containing the SCFAs to a new vial.

2. Derivatization (Optional but Recommended for Improved Volatility): a. Evaporate the organic solvent under a gentle stream of nitrogen. b. Add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and an appropriate solvent (e.g., pyridine). c. Heat the mixture to facilitate the derivatization reaction.

3. GC-MS Analysis: a. Inject a small volume of the derivatized or underivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., a fused-silica column coated with a polar stationary phase). c. Set up a temperature gradient for the oven to separate the different SCFAs. d. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

4. Data Analysis: a. Identify the SCFAs based on their retention times and mass spectra compared to known standards. b. Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation Anaerobic Fermentation with this compound Inoculum_Prep->Fermentation Inoculation Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing/qPCR) Fermentation->Microbiota_Analysis Sampling SCFA_Analysis SCFA Analysis (GC-MS) Fermentation->SCFA_Analysis Sampling

Caption: Experimental workflow for in vitro fermentation of this compound.

Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Production GPR41_43 GPR41/GPR43 SCFAs->GPR41_43 Activation NFkB_Inhibition Inhibition of NF-κB Signaling SCFAs->NFkB_Inhibition TJ_Proteins Tight Junction Proteins (Occludin, Claudins) SCFAs->TJ_Proteins Upregulation Gut_Barrier Improved Gut Barrier Function GPR41_43->Gut_Barrier Strengthens Barrier NFkB_Inhibition->Gut_Barrier Reduces Inflammation TJ_Proteins->Gut_Barrier Enhanced Expression

Caption: Inferred signaling pathways of this compound's prebiotic effects.

Discussion and Future Directions

The available evidence strongly suggests that this compound, as a key component of IMOs, exerts beneficial prebiotic effects on the gut microbiota. These effects include the selective stimulation of beneficial bacteria and the production of health-promoting SCFAs. The resulting SCFAs are implicated in the modulation of host signaling pathways that regulate immune function and maintain gut barrier integrity.

However, there is a clear need for further research to specifically investigate the effects of purified this compound. Future studies should focus on:

  • In vitro fermentation studies using pure this compound to quantify its specific effects on a wide range of gut bacteria and SCFA production.

  • Animal studies to elucidate the in vivo effects of this compound on gut microbiota, gut barrier function, and systemic health markers.

  • Human clinical trials to confirm the prebiotic efficacy and safety of this compound supplementation in various populations.

  • Mechanistic studies to directly link this compound and its fermentation products to the modulation of specific host signaling pathways, such as the NF-κB and GPR41/43 pathways.

By addressing these research gaps, a more complete understanding of the prebiotic potential of this compound can be achieved, paving the way for its application in functional foods, dietary supplements, and therapeutic interventions aimed at promoting gut health.

References

Application Notes and Protocols: Isomaltotetraose in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose is a tetrasaccharide component of isomaltooligosaccharides (IMOs), a mixture of short-chain carbohydrates with digestion-resistant properties.[1] IMOs are recognized for their prebiotic effects and are increasingly utilized in the development of functional foods and beverages.[2][3] As prebiotics, they selectively stimulate the growth and activity of beneficial bacteria in the gut, conferring various health benefits.[4] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the functional applications of this compound, primarily as a constituent of IMO mixtures. It is important to note that the majority of the available research has been conducted on IMO mixtures rather than on purified this compound.

Physiological Functions and Mechanisms of Action

This compound, as part of an IMO mixture, exerts its physiological functions through several mechanisms, primarily centered around its partial digestion and subsequent fermentation by the gut microbiota.

1. Prebiotic Effect and Modulation of Gut Microbiota:

IMOs, including this compound, are partially resistant to digestion in the upper gastrointestinal tract and are fermented by the colonic microbiota.[1] This selective fermentation promotes the proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, while potentially inhibiting the growth of pathogenic bacteria.[3]

2. Production of Short-Chain Fatty Acids (SCFAs):

The fermentation of IMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate. These metabolites contribute to a lower colonic pH, creating an environment that favors the growth of beneficial microbes and inhibits pathogens. SCFAs also serve as an energy source for colonocytes and have systemic effects on host metabolism and immune function.

3. Enhancement of Gut Barrier Function:

IMOs have been shown to enhance the integrity of the intestinal barrier. This is achieved, in part, through the action of SCFAs which can influence the expression of tight junction proteins such as claudins and occludin. A strengthened gut barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances like lipopolysaccharides (LPS) into the bloodstream and reducing systemic inflammation.

4. Modulation of the Immune System:

By influencing the gut microbiota and reducing the influx of inflammatory triggers, IMOs can modulate the immune system. They have been observed to affect the production of various cytokines, including a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.

5. Low Glycemic Response:

Due to their partial digestibility, IMOs generally have a lower glycemic index compared to fully digestible carbohydrates like sucrose (B13894) or glucose.[5] This makes them a suitable ingredient for functional foods aimed at managing blood glucose levels.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of isomaltooligosaccharides.

Table 1: Effects of IMO Supplementation on Gut Microbiota Composition

Bacterial GenusChange with IMO SupplementationStudy PopulationDosage and DurationReference
BifidobacteriumIncreasedHealthy Adults10 g/day for 4 weeks[6]
LactobacillusIncreasedHealthy Adults10 g/day for 4 weeks[6]
BacteroidesNo significant changeHealthy Adults10 g/day for 4 weeks[6]

Table 2: Effects of IMO Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

SCFAChange with IMO SupplementationStudy PopulationDosage and DurationReference
AcetateIncreasedElderly Men10 g/day for 4 weeks[6]
PropionateIncreasedElderly Men10 g/day for 4 weeks[6]
ButyrateIncreasedElderly Men10 g/day for 4 weeks[6]

Table 3: Effects of IMO on Postprandial Blood Glucose and Insulin Response

ParameterComparisonOutcomeStudy PopulationReference
Glycemic Index (GI)IMO vs. Glucose34.66 ± 7.65Healthy Adults[5]
Postprandial GlucoseIMO vs. SucroseLower with IMOHealthy Adults[5]
Postprandial InsulinIMO vs. SucroseLower with IMOHealthy Adults[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

gut_barrier_enhancement cluster_lumen Intestinal Lumen cluster_microbiota Gut Microbiota cluster_epithelium Intestinal Epithelium IMO IMO Bifidobacterium Bifidobacterium IMO->Bifidobacterium Fermentation Lactobacillus Lactobacillus IMO->Lactobacillus Fermentation SCFAs SCFAs Bifidobacterium->SCFAs Produce Lactobacillus->SCFAs Produce Enterocyte Enterocyte TJ Tight Junctions (Claudin, Occludin, ZO-1) Barrier Enhanced Gut Barrier Function TJ->Barrier Strengthens SCFA_receptor GPR43 SCFA_receptor->TJ Signal Transduction (e.g., via PLC, PKC) SCFAs->SCFA_receptor

Mechanism of Gut Barrier Enhancement by IMOs.

scfa_signaling SCFAs SCFAs GPR43 GPR43 (G-protein coupled receptor) SCFAs->GPR43 Binds to G_protein Gq/Gi protein GPR43->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Cytokine production, Cell proliferation) MAPK->Cellular_Response Leads to

SCFA Signaling via GPR43.

immunomodulation_pathway IMO IMO Gut_Microbiota Modulation of Gut Microbiota IMO->Gut_Microbiota SCFA_Production Increased SCFA Production Gut_Microbiota->SCFA_Production Gut_Barrier Enhanced Gut Barrier Function SCFA_Production->Gut_Barrier Immune_Cells Immune Cells (e.g., Macrophages, T-cells) SCFA_Production->Immune_Cells Directly modulate LPS_Reduction Reduced LPS Translocation Gut_Barrier->LPS_Reduction LPS_Reduction->Immune_Cells Reduced stimulation of Cytokine_Modulation Modulated Cytokine Production Immune_Cells->Cytokine_Modulation Inflammation_Reduction Reduced Systemic Inflammation Cytokine_Modulation->Inflammation_Reduction

Immunomodulatory Effects of IMOs.
Experimental Workflows

in_vitro_fermentation_workflow Start Start Prepare_Medium Prepare Basal Fermentation Medium Start->Prepare_Medium Incubation_Setup Set up Anaerobic Incubation Vessels Prepare_Medium->Incubation_Setup Inoculum_Prep Prepare Fecal Inoculum Slurry Inoculate Inoculate Medium with Fecal Slurry Inoculum_Prep->Inoculate Add_Substrate Add this compound/IMO (Substrate) Incubation_Setup->Add_Substrate Add_Substrate->Inoculate Incubate Incubate at 37°C (e.g., 24-48h) Inoculate->Incubate Sampling Collect Samples at Time Points (0, 24, 48h) Incubate->Sampling Analysis Analyze Samples for: - SCFA (GC) - Microbiota (16S rRNA seq) Sampling->Analysis End End Analysis->End microbiota_analysis_workflow Start Start: Fecal Sample DNA_Extraction DNA Extraction Start->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Processing Raw Sequence Data Processing & QC Sequencing->Data_Processing OTU_Clustering OTU Clustering or ASV Inference Data_Processing->OTU_Clustering Taxonomic_Assignment Taxonomic Assignment OTU_Clustering->Taxonomic_Assignment Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity, etc.) Taxonomic_Assignment->Statistical_Analysis End End: Microbiota Profile Statistical_Analysis->End

References

Application Notes: Isomaltotetraose as a Standard in Carbohydrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of isomaltotetraose (B46569) as a standard in various carbohydrate research applications. This compound, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs) and serves as a valuable tool in analytical chemistry, biochemistry, and pharmaceutical sciences.

Introduction to this compound

This compound is a non-digestible oligosaccharide with prebiotic properties, making it a subject of interest in food science and nutrition. In the realm of drug development and carbohydrate research, its well-defined structure and purity allow it to serve as an excellent analytical standard for the identification and quantification of complex carbohydrates. It is particularly useful in the study of enzymatic hydrolysis of polysaccharides and for the quality control of food and pharmaceutical products containing IMOs.

Physicochemical Properties and Specifications

This compound is commercially available as a high-purity analytical standard. Key specifications are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₄₂O₂₁[Chem-Impex]
Molecular Weight 666.58 g/mol [Chem-Impex]
CAS Number 35997-20-7[Chem-Impex]
Purity (HPLC) ≥95%[Chem-Impex]
Appearance White to off-white powder[Chem-Impex]
Storage Conditions -20°C to 4°C, protected from moisture[Chem-Impex]
Solubility Soluble in water

Applications in Carbohydrate Research

This compound standards are utilized in a variety of research and quality control applications:

  • Chromatographic Standard: For the identification and quantification of isomalto-oligosaccharides in food products, dietary supplements, and fermentation broths using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

  • Enzymatic Assay Standard: As a substrate or product standard in enzymatic assays for carbohydrate-active enzymes such as α-glucosidases and dextranases. This allows for the determination of enzyme kinetics and activity.

  • Prebiotic and Gut Microbiota Research: To investigate the fermentation of specific oligosaccharides by gut bacteria and to study their effects on microbial populations and metabolite production.

  • Drug Formulation: In the development of drug formulations, where it can be used as a stabilizer or excipient.

Experimental Protocols

Quantitative Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[1][2][3][4]

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound analytical standard

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w)

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Appropriate HPAE-PAD system and columns (e.g., Dionex CarboPac series)

Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with deionized water.

Sample Preparation:

  • Liquid Samples (e.g., beverages, fermentation broth): Centrifuge the sample to remove any particulate matter. Dilute the supernatant with deionized water to bring the expected this compound concentration within the range of the standard curve. Filter through a 0.22 µm syringe filter before injection.

  • Solid Samples (e.g., food products, powders): Homogenize a known weight of the sample in a defined volume of deionized water. Extract the carbohydrates by stirring or sonication. Centrifuge and filter the extract as described for liquid samples. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

HPAE-PAD Conditions (Example):

ParameterCondition
Column Dionex CarboPac™ PA200 (3 x 250 mm) or equivalent
Guard Column Dionex CarboPac™ PA200 Guard (3 x 50 mm) or equivalent
Mobile Phase A 100 mM Sodium Hydroxide
Mobile Phase B 100 mM Sodium Hydroxide with 1 M Sodium Acetate
Gradient 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Isocratic at 50% A, 50% B30.1-40 min: Re-equilibration at 95% A, 5% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Pulsed Amperometric Detector (PAD) with Gold Electrode
Waveform Carbohydrate (Quad) Waveform

Quantification:

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Workflow Diagram:

HPAE_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) HPAE_PAD HPAE-PAD Analysis Standard_Prep->HPAE_PAD Sample_Prep Sample Preparation (Dilution, Filtration) Sample_Prep->HPAE_PAD Calibration Calibration Curve Construction HPAE_PAD->Calibration Quantification Quantification of This compound Calibration->Quantification

Workflow for quantitative analysis of this compound by HPAE-PAD.
Enzymatic Assay of α-Glucosidase Activity

Objective: To determine the activity of an α-glucosidase enzyme using this compound as a substrate.

Principle: The α-glucosidase hydrolyzes this compound into smaller oligosaccharides and glucose. The rate of glucose production is measured using a coupled enzyme assay (e.g., glucose oxidase/peroxidase).

Materials:

  • This compound analytical standard

  • α-Glucosidase enzyme preparation

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • Microplate reader

Standard Curve Preparation:

  • Prepare a series of glucose standards (e.g., 0, 10, 20, 50, 100, 200 µg/mL) in the assay buffer.

  • Add GOPOD reagent to each standard according to the manufacturer's instructions.

  • Incubate and measure the absorbance at the appropriate wavelength (typically 510 nm).

  • Plot absorbance versus glucose concentration to generate a standard curve.

Enzymatic Reaction:

  • Prepare a solution of this compound in the assay buffer at a known concentration (e.g., 10 mg/mL).

  • In a microplate well, add the this compound solution and assay buffer.

  • Initiate the reaction by adding the α-glucosidase enzyme solution.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 15, 30, 60 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Centrifuge to pellet any denatured protein.

Glucose Quantification:

  • Transfer an aliquot of the supernatant from the enzymatic reaction to a new microplate well.

  • Add GOPOD reagent and incubate as for the standard curve.

  • Measure the absorbance.

  • Determine the concentration of glucose produced using the glucose standard curve.

Calculation of Enzyme Activity:

One unit (U) of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Termination cluster_detection Detection & Calculation Glucose_Std Glucose Standard Curve Preparation GOPOD_Assay Glucose Quantification (GOPOD Assay) Glucose_Std->GOPOD_Assay Enzyme_Reaction Enzymatic Reaction Setup (this compound + Enzyme) Incubation Incubation at 37°C Enzyme_Reaction->Incubation Termination Reaction Termination (Heat Inactivation) Incubation->Termination Termination->GOPOD_Assay Activity_Calc Enzyme Activity Calculation GOPOD_Assay->Activity_Calc

Workflow for the enzymatic assay of α-glucosidase activity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound. Note that specific values may vary depending on the instrumentation and experimental conditions.

ParameterMethodValueReference
Linearity Range HPLC-RIUp to 17 mg/mL[ResearchGate]
Correlation Coefficient (r²) HPLC-RI≥0.999[ResearchGate]
Limit of Detection (LOD) HPAE-PAD0.05 - 0.15 µg/mL (for similar oligosaccharides)[ResearchGate]
Limit of Quantification (LOQ) HPAE-PAD0.15 - 0.50 µg/mL (for similar oligosaccharides)[ResearchGate]
Recovery HPAE-PAD91.5% - 107.6% (for similar oligosaccharides)[ResearchGate]

Troubleshooting and Considerations

  • Peak Tailing in HPLC: Ensure proper mobile phase pH and ionic strength. Check for column contamination or degradation.

  • Baseline Noise in PAD: Use high-purity water and reagents. Ensure proper grounding of the instrument.

  • Low Enzyme Activity: Verify the integrity and storage conditions of the enzyme. Optimize assay pH and temperature.

  • Matrix Effects: For complex samples, consider sample cleanup steps such as solid-phase extraction (SPE) to remove interfering substances.

By following these application notes and protocols, researchers can effectively utilize this compound as a standard for accurate and reproducible carbohydrate analysis.

References

Troubleshooting & Optimization

Improving the purity of isomaltotetraose during separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isomaltotetraose (B46569) during separation experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: I am observing broad or split peaks for this compound in my HILIC chromatogram. What could be the cause and how can I resolve it?

Answer:

Peak broadening or splitting in Hydrophilic Interaction Liquid Chromatography (HILIC) for oligosaccharides like this compound is a common issue, often attributed to anomer separation. The α and β isomers at the reducing end of the sugar can separate under certain HPLC conditions.[1] Here are several strategies to address this:

  • Increase Column Temperature: Elevating the column temperature, for instance to 60 °C, can increase the rate of conversion between anomers, leading to sharper, single peaks.[1]

  • Adjust Mobile Phase:

    • Increase Water Content: A higher water content in the mobile phase can enhance the elution strength and may reduce retention, but a balance must be struck to maintain resolution. A water content of less than 15% is often desirable for high retention and resolution of isomeric analytes.

    • Use a Buffered Mobile Phase: Employing a buffered mobile phase, such as ammonium (B1175870) formate, can prevent the adsorption of other sample components and stabilize the chromatography.

  • Sample Preparation: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase. Dissolving the sample in a 1:1 water/acetonitrile (B52724) mixture can improve peak shape compared to using 100% water.[1]

Question: My this compound fraction is contaminated with other oligosaccharides of similar size. How can I improve the separation efficiency?

Answer:

Separating oligosaccharides of similar degrees of polymerization (DP) can be challenging. Here are some approaches to enhance resolution:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employ a shallow gradient elution in your HPLC method. A slower rate of change in the mobile phase composition can improve the separation of closely eluting peaks.

    • Column Chemistry: Experiment with different HILIC stationary phases (e.g., amide, diol) as they offer different selectivities. For instance, polymer-based amino columns have shown high durability and good resolution for isomalto-oligosaccharides.

    • Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the run time.

  • Consider Orthogonal Separation Techniques: If a single chromatographic method is insufficient, consider a multi-step purification process. For example, you could use Size Exclusion Chromatography (SEC) to fractionate by size, followed by HILIC for finer separation based on polarity.

  • Enzymatic Treatment: In some cases, contaminating oligosaccharides can be selectively removed. For instance, if your sample is contaminated with maltodextrins, specific enzymes could be used to degrade them into smaller sugars that are then easily separated.

Question: The purity of my final this compound product is lower than expected after purification. What are the potential sources of contamination?

Answer:

Low purity can result from several factors throughout the production and purification process.

  • Incomplete Enzymatic Conversion: If you are producing this compound enzymatically, the initial reaction may not have gone to completion, leaving residual starting materials or byproducts.

  • Co-elution of Impurities: As mentioned previously, oligosaccharides with similar properties can co-elute. This is a common issue in complex mixtures.

  • Sample Degradation: Oligosaccharides can be susceptible to degradation during sample preparation, for example, through acid hydrolysis if acidic conditions are used.

  • Contamination from Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.

To address this, re-evaluate your production and purification workflow. You may need to optimize the enzymatic reaction time, pH, or temperature. For purification, a combination of methods, such as activated carbon treatment to remove colored compounds followed by multiple chromatographic steps, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for high-purity this compound separation?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most powerful technique for separating oligosaccharides like this compound, as it provides better resolution for larger oligomers compared to Size Exclusion Chromatography (SEC).[1] SEC is useful for initial fractionation based on size, while ion-exchange chromatography can be employed if there are charged impurities to be removed. Often, a combination of these methods yields the highest purity.

Q2: How can I remove monosaccharides and disaccharides from my this compound mixture?

A2: Several methods can be employed:

  • Yeast Fermentation: Specific yeast strains, such as Saccharomyces carlsbergensis and Saccharomyces cerevisiae, can be used to ferment and remove digestible sugars like glucose, maltose, and maltotriose (B133400) from the mixture, significantly increasing the purity of isomalto-oligosaccharides.[1]

  • Chromatographic Separation: Techniques like gel filtration chromatography (e.g., Sephadex G-25) or preparative HPLC can effectively separate smaller sugars from the larger this compound.

  • Nanofiltration: This membrane-based technique can be used to separate monosaccharides from di- and oligosaccharides.[2]

Q3: What are the typical yields and purities I can expect for this compound purification?

A3: The achievable yield and purity depend heavily on the starting material and the purification methods employed. For isomalto-oligosaccharide (IMO) mixtures, purities exceeding 95% have been reported using a combination of enzymatic conversion and chromatographic separation. A multi-step process involving enzymatic treatment to convert non-target oligosaccharides to glucose, followed by chromatographic removal of glucose, has been shown to achieve a purity of over 95% for the desired "trisaccharide" fraction (isomaltose, panose, and isomaltotriose). While specific data for this compound is less commonly reported in isolation, similar high purities are attainable with optimized protocols.

Quantitative Data Summary

MethodStarting MaterialKey StepsPurity AchievedReference
Yeast FermentationLow-purity IMO syrup from rice crumbsFermentation with Saccharomyces carlsbergensis>98% (total IMOs: isomaltose (B16258), panose, isomaltotriose)[1]
Enzymatic and ChromatographicStarchEnzymatic saccharification, then chromatographic separation>95% ("trisaccharide" content)
NanofiltrationGalacto-oligosaccharide solutionNanofiltration followed by diafiltration90% (GOS purity)[2]
Cation Exchange ChromatographySyrup with 25.5% isomaltoseFractionation on a strong acid cation exchange resin46.4% isomaltose, 43.0% isomaltodextrins[3]

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general multi-step approach for purifying this compound from a mixed oligosaccharide solution.

  • Initial Purification with Activated Carbon:

    • Prepare a solution of the crude oligosaccharide mixture.

    • Add activated carbon to the solution (e.g., 1 g per 20 mL of solution) to adsorb colored impurities.

    • Stir for 30 minutes and then centrifuge to pellet the activated carbon.

    • Collect the supernatant.

  • Size-Based Fractionation using Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Sephadex LH-20) with deionized water.

    • Load the supernatant from the previous step onto the column.

    • Elute with deionized water at a constant flow rate.

    • Collect fractions and monitor the oligosaccharide content using a suitable method (e.g., phenol-sulfuric acid assay or HPLC).

    • Pool the fractions containing oligosaccharides in the expected size range of this compound.

  • High-Resolution Purification using HILIC:

    • Concentrate the pooled fractions from the SEC step.

    • Equilibrate a HILIC column (e.g., a polymer-based amino or diol column) with the initial mobile phase (typically a high percentage of acetonitrile with a small amount of water or buffer).

    • Inject the concentrated sample.

    • Elute using a shallow gradient of increasing aqueous phase.

    • Monitor the eluent with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical HPLC to determine the purity of the this compound.

Visualizations

experimental_workflow cluster_0 Initial Purification cluster_1 Size-Based Fractionation cluster_2 High-Resolution Purification cluster_3 Final Product crude_mixture Crude Oligosaccharide Mixture activated_carbon Activated Carbon Treatment crude_mixture->activated_carbon centrifugation Centrifugation activated_carbon->centrifugation supernatant Decolored Supernatant centrifugation->supernatant sec Size Exclusion Chromatography (SEC) supernatant->sec fraction_collection_sec Fraction Collection sec->fraction_collection_sec pooling_sec Pooling of Fractions fraction_collection_sec->pooling_sec hilic HILIC pooling_sec->hilic fraction_collection_hilic Fraction Collection hilic->fraction_collection_hilic pooling_hilic Pooling of this compound Fractions fraction_collection_hilic->pooling_hilic purity_analysis Purity Analysis (HPLC) pooling_hilic->purity_analysis pure_this compound High-Purity This compound purity_analysis->pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow start Broad or Split Peaks in HILIC Chromatogram q1 Is anomer separation the likely cause? start->q1 a1_yes Increase column temperature (e.g., to 60°C) q1->a1_yes Yes a1_no Check for other issues q1->a1_no No q2 Did increasing temperature resolve the issue? a1_yes->q2 end Further investigation needed a1_no->end a2_yes Problem Solved q2->a2_yes Yes a2_no Adjust mobile phase (e.g., use buffered eluent) q2->a2_no No q3 Did mobile phase adjustment resolve the issue? a2_no->q3 a3_yes Problem Solved q3->a3_yes Yes a3_no Optimize sample preparation (e.g., solvent compatibility) q3->a3_no No a3_no->end

Caption: Troubleshooting logic for HILIC peak issues.

References

Troubleshooting peak tailing in isomaltotetraose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isomaltotetraose (B46569) and other oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification of this compound. It also reduces the resolution between closely eluting peaks, potentially obscuring other components in your sample.[1] Peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 typically indicates significant tailing.[2]

Q2: What are the common causes of peak tailing in oligosaccharide HPLC analysis?

A2: Peak tailing in the analysis of polar compounds like this compound can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of the oligosaccharide and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause.[2][3]

  • Column Issues: Degradation of the column packing material, formation of a void at the column inlet, or contamination of the column frit can all lead to distorted peak shapes.[1]

  • Mobile Phase Problems: An inappropriate mobile phase pH, insufficient buffer capacity, or a mismatch between the sample solvent and the mobile phase can contribute to peak tailing.[3]

  • System and Hardware Issues: Excessive extra-column volume (dead volume) in tubing and connections can cause peak broadening and tailing.[4]

  • Sample Overload: Injecting too high a concentration of this compound or too large a sample volume can saturate the column and lead to peak distortion.[3][5]

  • Anomeric Separation: For reducing sugars like oligosaccharides, slow interconversion between α and β anomers during the separation can sometimes result in split or broadened peaks, which can be mistaken for tailing.[6]

Q3: Can the column temperature affect the peak shape of this compound?

A3: Yes, temperature is a critical parameter in saccharide analysis. Increasing the column temperature can enhance the rate of mutarotation (the interconversion between anomers), which can help to produce a single, sharper peak for reducing sugars.[6] For some analyses, temperatures around 80-85°C are used to improve peak shape.[6] However, the optimal temperature will depend on the specific column and mobile phase being used.

Troubleshooting Guides

If you are experiencing peak tailing with your this compound analysis, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial System and Method Assessment

First, determine if the peak tailing is affecting all peaks in your chromatogram or just the this compound peak.

  • All Peaks Tailing: This often points to a physical problem in the HPLC system.[7]

    • Check for leaks: Visually inspect all fittings and connections for any signs of leakage.

    • Examine extra-column volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[4]

    • Inspect the guard column: If you are using a guard column, replace it with a new one to see if the problem resolves. A contaminated or blocked guard column is a common source of peak distortion.[3][5]

    • Column Contamination/Void: A blocked inlet frit or a void at the head of the analytical column can cause tailing for all peaks.[1] Consider the column flushing and regeneration protocol below.

  • Only this compound Peak Tailing (or specific peaks): This suggests a chemical interaction between your analyte and the stationary phase or a mobile phase issue.

    • Review your mobile phase preparation: Double-check the pH and concentration of your buffers. Inconsistent mobile phase preparation can lead to reproducibility issues.[5]

    • Consider sample overload: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you may be overloading the column.[3][5]

Step 2: Mobile Phase Optimization

For polar analytes like this compound, the mobile phase composition is critical for achieving good peak shape.

  • pH Adjustment: For silica-based columns, secondary interactions with silanol groups can be minimized by adjusting the mobile phase pH. Lowering the pH (e.g., to around 3.0) can protonate the silanol groups, reducing their interaction with the analyte.[3]

  • Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM ammonium (B1175870) formate) can help to mask residual silanol interactions and improve peak symmetry.[3]

  • Solvent Strength: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Step 3: Column Care and Selection

The choice and condition of your HPLC column are paramount.

  • Column Flushing: If you suspect column contamination, a thorough flushing procedure can help. (See Experimental Protocol 1).

  • Column Type: For oligosaccharide analysis, specialized columns are often used. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or polyol stationary phases, are common choices.[8] If you are using a standard reversed-phase column and experiencing issues, consider switching to a more appropriate column chemistry. Base-deactivated or end-capped columns are designed to minimize secondary silanol interactions.[3]

Data Summary

The following table provides examples of HPLC conditions that have been used for the analysis of this compound and related oligosaccharides. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Analyte(s) IsomaltuloseIsomaltooligosaccharidesMonosaccharides and Oligosaccharides
Column HALO Penta-HILIC, 2.7 µm, 4.6 x 150 mmNot SpecifiedAmide Column
Mobile Phase A: AcetonitrileB: 35 mM Ammonium Formate (pH 3.75)Acetonitrile (B52724)/Water (70:30)A: AcetonitrileB: Water
Gradient Gradient ElutionIsocraticGradient Elution
Flow Rate 2.0 mL/min1.0 mL/minNot Specified
Column Temp. 10 °C35 °C35 °C
Detector ELSDRIDELSD
Reference [8]--

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the analytical column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: To prevent flushing contaminants into the detector, disconnect the column outlet from the detector inlet and direct the flow to a waste container.

  • Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffered salts.

  • Organic Solvent Wash: Flush with 10-20 column volumes of a strong organic solvent such as acetonitrile or methanol.

  • Backflushing (Optional and Column Dependent): If the column manufacturer's instructions permit, reverse the column and flush with a strong solvent. This can be effective at removing particulates from the inlet frit.[3] Always check your column's manual before backflushing.

  • Re-equilibration: Reconnect the column to the detector in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved before injecting your next sample.

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_problem Likely a physical issue all_peaks->physical_problem Yes chemical_problem Likely a chemical/method issue all_peaks->chemical_problem No check_leaks Check for system leaks physical_problem->check_leaks check_dead_volume Minimize extra-column volume check_leaks->check_dead_volume replace_guard Replace guard column check_dead_volume->replace_guard flush_column Flush/regenerate analytical column replace_guard->flush_column end_good Problem Resolved flush_column->end_good end_bad Contact Technical Support flush_column->end_bad check_overload Check for sample overload (dilute sample) chemical_problem->check_overload optimize_mp Optimize mobile phase (pH, buffer strength) check_overload->optimize_mp check_column_chem Evaluate column chemistry (consider HILIC or end-capped) optimize_mp->check_column_chem optimize_temp Optimize column temperature check_column_chem->optimize_temp optimize_temp->end_good optimize_temp->end_bad

A troubleshooting workflow for HPLC peak tailing.

References

Isomaltotetraose stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of isomaltotetraose (B46569) under various pH and temperature conditions. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, an isomaltooligosaccharide (IMO), is known for its high stability, particularly in acidic conditions and at moderately high temperatures, which are common in food processing and physiological environments.[1] Its stability is attributed to the α-1,6-glycosidic bonds that are inherently more resistant to hydrolysis compared to the α-1,4-glycosidic bonds found in many other oligosaccharides.[2][3]

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is significantly influenced by both pH and temperature. Lower pH (acidic conditions) and higher temperatures accelerate the rate of hydrolysis, leading to the breakdown of the oligosaccharide into smaller sugars like isomaltotriose, isomaltose, and glucose.[4][5][6] Conversely, neutral to slightly alkaline pH and lower temperatures favor its stability.

Q3: Is there a difference in stability between this compound and other oligosaccharides?

A3: Yes. This compound, with its α-1,6-glycosidic linkages, is generally more stable than oligosaccharides with α-1,4 or β-fructofuranosyl linkages, such as maltooligosaccharides and fructooligosaccharides (FOS), respectively.[2][3] Studies on trisaccharides have shown that the α-1,6-glycosidic bond is cleaved more slowly than the α-1,4-glycosidic bond under harsh conditions.[2][3]

Q4: What are the primary degradation products of this compound under stress conditions?

A4: Under conditions of acidic hydrolysis or high temperature, this compound will primarily degrade into smaller isomaltooligosaccharides (isomaltotriose, isomaltose) and ultimately glucose through the cleavage of its glycosidic bonds.

This compound Stability Data

While specific kinetic data for the degradation of pure this compound is not extensively available in public literature, the following table provides an illustrative summary of expected stability trends based on data for similar isomaltooligosaccharides. These values should be considered as estimates, and it is recommended to perform specific stability studies for your formulation.

Temperature (°C)pHExpected Half-life (t½)Primary Degradation Products
403.0> 1 yearMinimal
405.0Very High (> 2 years)Negligible
407.0Very High (> 2 years)Negligible
803.0Weeks to monthsIsomaltotriose, Isomaltose, Glucose
805.0Months to a yearIsomaltotriose, Isomaltose
807.0> 1 yearMinimal
1003.0Days to weeksIsomaltotriose, Isomaltose, Glucose
1005.0Weeks to monthsIsomaltotriose, Isomaltose, Glucose
1007.0MonthsIsomaltotriose, Isomaltose

Experimental Protocols

Protocol for Determining this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a given formulation under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • Deionized water

  • Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Amino-propyll or other suitable carbohydrate analysis HPLC column

  • Temperature-controlled incubator or water bath

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).

  • For each pH condition to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

3. Stress Conditions:

  • Aliquot the prepared samples for each pH into sealed vials.

  • Place the vials in incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly), remove a vial from each condition for analysis.

  • Cool the samples to room temperature before analysis.

4. HPLC Analysis:

  • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index (RI) or ELSD

  • Injection Volume: 20 µL

  • Run a standard of this compound to determine its retention time.

  • Analyze the stressed samples and quantify the remaining this compound peak area.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the degradation rate constant (k) and half-life (t½).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition.Optimize the acetonitrile/water gradient. Ensure the mobile phase is properly degassed.
Column degradation.Use a guard column. If the column is old, replace it.
Sample overload.Reduce the injection volume or the sample concentration.
Inconsistent retention times Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure consistent mixing.
Pump issues.Check for leaks and ensure the pump is delivering a consistent flow rate.
Unexpected peaks in chromatogram Contamination of sample or mobile phase.Use high-purity solvents and filter all solutions.
Degradation of this compound into smaller sugars.Compare retention times with standards of potential degradation products (glucose, isomaltose, isomaltotriose).
Rapid degradation of this compound Incorrect pH of the buffer.Calibrate the pH meter and verify the buffer pH before use.
Higher than expected temperature.Calibrate the incubator or water bath.
Presence of catalytic impurities.Ensure high purity of all reagents and the sample matrix.

Visualizations

Isomaltotetraose_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare this compound Stock Solution prep2 Dilute with Buffers of Varying pH prep1->prep2 prep3 Filter Samples prep2->prep3 stress1 Incubate at Different Temperatures prep3->stress1 stress2 Sample at Predetermined Time Points stress1->stress2 analysis1 HPLC Analysis stress2->analysis1 analysis2 Quantify Remaining this compound analysis1->analysis2 data1 Calculate Degradation Percentage analysis2->data1 data2 Determine Degradation Kinetics and Half-life data1->data2 Prebiotic_Signaling_Pathway cluster_effects Physiological Effects IMT This compound (IMO) Gut Gut Microbiota (e.g., Bifidobacterium) IMT->Gut Fermentation Fermentation Gut->Fermentation SCFA Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Fermentation->SCFA effect1 Lowering of Colonic pH SCFA->effect1 effect2 Energy Source for Colonocytes SCFA->effect2 effect3 Modulation of Immune System SCFA->effect3 effect4 Improved Gut Barrier Function SCFA->effect4

References

Technical Support Center: Purification of Isomaltotetraose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of glucose from isomaltotetraose (B46569) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing glucose from this compound preparations?

A1: The most common and effective methods for removing glucose from this compound preparations are High-Performance Liquid Chromatography (HPLC), enzymatic degradation using glucose oxidase or yeast fermentation, and dialysis. Each method offers distinct advantages and is suited for different experimental scales and purity requirements.

Q2: How do I choose the best glucose removal method for my experiment?

A2: The choice of method depends on several factors:

  • Purity requirements: HPLC generally offers the highest resolution and purity. Enzymatic methods can also achieve high purity.[1]

  • Scale of purification: For small-scale, high-purity applications, HPLC is often preferred. For larger-scale preparations, enzymatic degradation or dialysis may be more practical.

  • Available equipment: Each method requires specific instrumentation.

  • Cost and time considerations: HPLC can be time-consuming and expensive, while enzymatic methods and dialysis may offer a more cost-effective solution.

Q3: How can I quantify the amount of glucose in my this compound sample before and after purification?

A3: The concentration of glucose and the purity of this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD).[2] Quantitative analysis involves creating a standard curve with known concentrations of glucose and this compound to calculate the concentrations in your sample.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and purifying oligosaccharides based on their physical and chemical properties.[3]

Experimental Protocol: HPLC Purification

This protocol outlines a typical HPLC method for separating glucose from this compound.

Materials:

  • This compound preparation containing glucose

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino-propyl modified silica (B1680970) or HILIC column (e.g., ACQUITY UPLC BEH Amide)

  • Mobile phase: Acetonitrile and water (e.g., 60:40, v/v)[4]

  • HPLC grade solvents

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the this compound preparation in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector and column temperature (e.g., 40°C).[6]

  • Injection and Separation: Inject the prepared sample onto the column. Glucose, being a smaller molecule, will typically elute before the larger this compound.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to verify its purity.

Troubleshooting Guide: HPLC Purification
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution (Overlapping Peaks) Inappropriate mobile phase composition.Optimize the acetonitrile/water ratio. A lower water content generally increases retention time and may improve separation.
Incorrect column selection.Use a column specifically designed for carbohydrate analysis, such as an amino or HILIC column.
Column temperature is not optimal.Adjust the column temperature. Lower temperatures can sometimes improve resolution.[2]
Peak Tailing Active sites on the column interacting with the sugars.Use a high-purity silica column. Consider adding a small amount of a modifier like triethylamine (B128534) to the mobile phase.
Sample overload.Reduce the amount of sample injected onto the column.
Variable Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a consistent flow rate.
High Backpressure Clogged column frit or tubing.Reverse-flush the column (if recommended by the manufacturer). Filter all samples and mobile phases.
Particulate matter in the sample.Ensure all samples are filtered through a 0.45 µm filter before injection.
Data Presentation: HPLC Purification Efficiency
Parameter Before Purification After Purification
Glucose Concentration (mg/mL) VariesBelow Limit of Detection
This compound Purity (%) Varies>99% (Expected)

Note: Specific purity will depend on the initial sample composition and HPLC conditions.

Workflow for HPLC Purification

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Product Recovery dissolve Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject separate Separation on Column inject->separate detect Detect with RI/ELSD separate->detect collect Collect this compound Fraction detect->collect analyze Analyze Purity collect->analyze

Caption: Workflow for removing glucose from this compound using HPLC.

Method 2: Enzymatic Degradation

Enzymatic methods offer high specificity for glucose removal.

Glucose Oxidase Treatment

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[7]

Experimental Protocol: Glucose Oxidase Treatment

Materials:

  • This compound preparation containing glucose

  • Glucose Oxidase (from Aspergillus niger)[8]

  • Catalase (to remove hydrogen peroxide)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve the this compound preparation in the phosphate buffer.

  • Enzymatic Reaction:

    • Add glucose oxidase and catalase to the solution. A typical concentration is 10-20 units of glucose oxidase per mg of glucose.

    • Incubate the mixture at 37°C for 2-4 hours with gentle agitation.

  • Enzyme Inactivation: Heat the solution to 60-70°C for 30 minutes to inactivate the glucose oxidase and catalase.[9]

  • Purification (Optional): The resulting gluconic acid can be removed by anion-exchange chromatography if necessary.

Troubleshooting Guide: Glucose Oxidase Treatment
Problem Possible Cause(s) Solution(s)
Incomplete Glucose Removal Insufficient enzyme concentration.Increase the concentration of glucose oxidase.
Suboptimal reaction conditions (pH, temperature).Ensure the pH is around 7.0 and the temperature is maintained at 37°C.
Presence of enzyme inhibitors (e.g., Ag+, Hg2+, Cu2+).Check the sample for potential inhibitors. If present, consider a different purification method.
Loss of this compound Non-specific enzyme activity.Use a highly purified glucose oxidase preparation.
Residual Enzyme Activity Incomplete thermal inactivation.Increase the inactivation temperature or duration. Confirm inactivation with an activity assay.
Data Presentation: Glucose Oxidase Treatment Efficiency
Parameter Before Treatment After Treatment
Glucose Concentration Varies0-0.005% of initial concentration[8]
This compound Purity (%) VariesSignificantly Increased

Workflow for Glucose Oxidase Treatment

gox_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Final Product dissolve Dissolve Sample in Buffer add_enzymes Add Glucose Oxidase & Catalase dissolve->add_enzymes incubate Incubate at 37°C add_enzymes->incubate inactivate Heat Inactivation (60-70°C) incubate->inactivate analyze Analyze Purity inactivate->analyze

Caption: Workflow for enzymatic removal of glucose using glucose oxidase.

Yeast Fermentation

Yeast, such as Saccharomyces cerevisiae, can selectively ferment glucose into ethanol (B145695) and carbon dioxide, leaving the non-fermentable this compound in the solution.[1][10]

Experimental Protocol: Yeast Fermentation

Materials:

  • This compound preparation containing glucose

  • Saccharomyces cerevisiae (baker's yeast)

  • Yeast growth medium (e.g., YM broth) or sterile water

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Yeast Culture: Prepare an active yeast culture by inoculating S. cerevisiae into a suitable growth medium and incubating overnight.

  • Fermentation:

    • Dissolve the this compound preparation in sterile water.

    • Inoculate the solution with the active yeast culture.

    • Incubate at 30°C with gentle shaking for 24-72 hours.[1] Monitor glucose consumption by HPLC.

  • Yeast Removal: Centrifuge the solution to pellet the yeast cells.

  • Supernatant Collection: Carefully decant and collect the supernatant containing the purified this compound.

  • Further Purification (Optional): The supernatant can be filtered and further purified by chromatography if necessary.

Troubleshooting Guide: Yeast Fermentation
Problem Possible Cause(s) Solution(s)
Incomplete Glucose Fermentation Insufficient yeast inoculum.Increase the amount of yeast added to the solution.
Non-optimal fermentation conditions.Ensure the temperature is maintained at 30°C and provide gentle agitation.
Presence of fermentation inhibitors in the sample.Pre-treat the sample to remove potential inhibitors.
Yeast Contamination in Final Product Incomplete removal of yeast cells.Increase centrifugation speed and/or duration. Filter the supernatant through a 0.22 µm filter.
This compound Degradation Contaminating enzymes in the yeast culture.Use a pure culture of S. cerevisiae.
Data Presentation: Yeast Fermentation Efficiency
Parameter Before Fermentation After Fermentation
Glucose Concentration VariesNear Zero
This compound Purity (% of total sugars) Varies>98%[1]

Workflow for Yeast Fermentation

yeast_workflow cluster_prep Fermentation Setup cluster_ferment Fermentation cluster_recovery Product Recovery dissolve Dissolve Sample inoculate Inoculate with Yeast dissolve->inoculate incubate Incubate at 30°C inoculate->incubate centrifuge Centrifuge to Remove Yeast incubate->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze Purity collect->analyze

Caption: Workflow for glucose removal by yeast fermentation.

Method 3: Dialysis

Dialysis separates molecules based on size using a semi-permeable membrane. Glucose (MW: 180.16 g/mol ) can pass through the pores of the membrane, while the larger this compound (MW: 666.58 g/mol ) is retained.

Experimental Protocol: Dialysis

Materials:

  • This compound preparation containing glucose

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO), e.g., 500 Da

  • Large beaker or container

  • Stir plate and stir bar

  • Deionized water

Procedure:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in deionized water according to the manufacturer's instructions.

  • Sample Loading: Securely close one end of the tubing with a clip. Load the this compound solution into the tubing and close the other end.

  • Dialysis:

    • Place the sealed dialysis bag in a beaker of deionized water (the dialysate). The volume of the dialysate should be at least 100 times the volume of the sample.

    • Place the beaker on a stir plate and stir gently.

    • Change the dialysate every few hours to maintain a high concentration gradient. Continue for 24-48 hours.

  • Sample Recovery: Remove the dialysis bag from the dialysate and carefully collect the purified this compound solution.

Troubleshooting Guide: Dialysis
Problem Possible Cause(s) Solution(s)
Incomplete Glucose Removal Insufficient dialysis time or dialysate changes.Increase the duration of dialysis and the frequency of dialysate changes.
Inappropriate MWCO of the dialysis membrane.Ensure the MWCO is large enough for glucose to pass through but small enough to retain this compound (e.g., 500 Da).
Sample Loss Leaking dialysis bag.Check for leaks before and after loading the sample. Use high-quality dialysis clips.
This compound passing through the membrane.Use a dialysis membrane with a smaller MWCO.
Sample Dilution Water moving into the dialysis bag due to osmotic pressure.This is expected. The sample can be concentrated after dialysis if necessary.
Data Presentation: Dialysis Efficiency
Parameter Before Dialysis After Dialysis
Glucose Concentration VariesSignificantly Reduced
This compound Purity (%) VariesIncreased

Note: The final purity will depend on the initial sample, dialysis duration, and the number of dialysate changes.

Relationship Diagram for Dialysis

dialysis_relationship cluster_inside Inside Dialysis Bag cluster_outside Outside Dialysis Bag (Dialysate) This compound This compound (Retained) Glucose_in Glucose Membrane Semi-permeable Membrane (e.g., 500 Da MWCO) Glucose_in->Membrane Diffusion Glucose_out Glucose (Diffuses Out) Membrane->Glucose_out Concentration Gradient

Caption: Principle of separating glucose from this compound by dialysis.

References

Addressing matrix effects in isomaltotetraose sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomaltotetraose (B46569) sample analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the context of this compound analysis, common sources of matrix effects include salts, sugars, proteins, and lipids from biological fluids or food samples.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[3] A dip or rise in the baseline signal upon injection of a blank sample extract indicates ion suppression or enhancement at specific retention times. For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the signal response of this compound in a clean solvent to the response of a blank matrix extract spiked with the same amount of this compound after extraction.[3]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[4] For complex matrices like plasma or serum, specialized techniques such as phospholipid removal plates can be highly effective.[5]

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate this compound from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar compounds like oligosaccharides and can provide good retention and separation from less polar matrix components.[6]

  • Use Correction Methods: When matrix effects cannot be eliminated, they can be compensated for. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard, as it co-elutes and experiences similar matrix effects to the analyte.[7] When a SIL-IS is unavailable, matrix-matched calibration or the method of standard additions are effective alternatives.[7][8]

Q4: Which analytical technique is best suited for analyzing this compound in complex samples?

A4: Both High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are powerful techniques for oligosaccharide analysis.

  • HPLC-MS , particularly with a HILIC column, offers high sensitivity and selectivity, making it ideal for complex biological matrices.[6]

  • HPAEC-PAD provides excellent resolution of carbohydrate isomers and is highly sensitive for underivatized oligosaccharides.[9]

The choice of technique will depend on the specific requirements of your assay, including sensitivity needs, sample complexity, and available instrumentation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting) for this compound. 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. 3. Column Contamination: Buildup of matrix components on the column.1. Dilute the sample and re-inject. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[10] 3. Implement a column washing step or use a guard column.[11]
Inconsistent retention times for this compound. 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. 2. Column Temperature Fluctuations: Inconsistent column oven temperature. 3. Column Degradation: Loss of stationary phase over time.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Verify the stability and accuracy of the column oven temperature.[10] 3. Replace the analytical column.
Low signal intensity or high limit of detection (LOD). 1. Ion Suppression: Significant matrix effects are reducing the analyte signal. 2. Suboptimal MS Source Conditions: Incorrect temperature, gas flow, or voltage settings. 3. Sample Degradation: this compound may be unstable under the storage or experimental conditions.1. Perform a post-extraction spike experiment to quantify ion suppression and optimize sample preparation to remove interferences.[3] 2. Optimize MS source parameters using an this compound standard solution.[12] 3. Investigate the stability of this compound in the sample matrix at different temperatures and time points.[13]
High background noise in the chromatogram. 1. Contaminated Mobile Phase or LC System: Impurities in solvents, buffers, or tubing. 2. Matrix Interferences: A large number of co-eluting compounds from the sample. 3. Improperly Set MS Parameters: High detector gain or other settings.1. Use high-purity LC-MS grade solvents and additives and purge the system thoroughly.[14] 2. Improve sample cleanup procedures to remove more matrix components. 3. Autotune the mass spectrometer and ensure that the detector settings are appropriate for the expected analyte concentration.[12]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the impact of matrix effects on this compound analysis and the effectiveness of mitigation strategies.

Sample Matrix Sample Preparation Mitigation Strategy Matrix Effect (%) *Accuracy (% Recovery)
Human PlasmaProtein PrecipitationNone-75% (Suppression)25%
Human PlasmaProtein PrecipitationMatrix-Matched Calibration-75% (Suppression)98%
Human PlasmaSPE + Phospholipid RemovalNone-15% (Suppression)85%
Human PlasmaSPE + Phospholipid RemovalStable Isotope-Labeled IS-15% (Suppression)101%
Fruit JuiceDilution (1:10)None-40% (Suppression)60%
Fruit JuiceDilution (1:10)Standard Addition-40% (Suppression)99%

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike a known amount of this compound standard into a clean solvent (e.g., the initial mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (a sample of the same matrix that does not contain the analyte) through the entire sample preparation procedure. After the final extraction step, spike the resulting extract with the same amount of this compound standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of this compound standard before the sample preparation procedure. This set is used to determine recovery.

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Calculate the Recovery (RE) using the following formula: RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Protocol 2: Correction of Matrix Effects using the Method of Standard Additions

This method is used when a blank matrix is unavailable or when matrix effects are highly variable between samples.[8]

  • Divide the unknown sample into at least four equal aliquots.

  • Spike each aliquot with a different, known amount of this compound standard. One aliquot should remain unspiked (0 addition). The spiked concentrations should bracket the expected concentration of the analyte in the sample.

  • Process all aliquots through the sample preparation and analysis procedure.

  • Create a calibration curve by plotting the peak area (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points.

  • Extrapolate the regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Correction sample Biological or Food Sample extraction Extraction (e.g., PPT, SPE, LLE) sample->extraction cleanup Further Cleanup (e.g., Phospholipid Removal) extraction->cleanup lc HILIC Separation cleanup->lc Inject Extract ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Acquisition ms->data quant Quantification data->quant correction Matrix Effect Correction (SIL-IS, Standard Addition) quant->correction result Final Concentration correction->result

Caption: Experimental workflow for this compound analysis with matrix effect mitigation.

troubleshooting_logic cluster_assess Assessment cluster_mitigate Mitigation Strategies start Inaccurate Results (Poor Accuracy/Precision) check_me Suspect Matrix Effects? start->check_me post_spike Perform Post-Extraction Spike Experiment check_me->post_spike Yes no_me No (Other Issues) check_me->no_me No is_me_present Matrix Effect > 15%? post_spike->is_me_present optimize_prep Optimize Sample Prep (e.g., SPE) is_me_present->optimize_prep Yes end Accurate & Precise Results is_me_present->end No optimize_lc Optimize LC Separation (e.g., Gradient) optimize_prep->optimize_lc optimize_prep->end use_correction Implement Correction (e.g., Standard Addition) optimize_lc->use_correction optimize_lc->end use_correction->end

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isomaltotetraose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isomaltotetraose (B46569), a key oligosaccharide in various pharmaceutical and food products, is critical for quality control and research. This guide provides a comparative overview of validated analytical methods for its determination, focusing on High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-RIDHPAEC-PADLC-MS/MS
Principle Separation based on polarity, detection based on changes in refractive index.Separation of anionic carbohydrates at high pH, detected electrochemically.Separation by chromatography, detection based on mass-to-charge ratio.
Selectivity Moderate. Susceptible to interference from compounds with similar refractive indices.High. Excellent resolution of isomeric oligosaccharides.Very High. Can distinguish compounds with the same retention time but different masses.
Sensitivity Low.Very High (low-picomole range).Extremely High.
Derivatization Not required.Not required.May be used to enhance ionization, but not always necessary.
Instrumentation Cost LowHighVery High
Typical Use Case Routine quality control of relatively simple mixtures with high concentrations of this compound.Detailed structural analysis and quantification in complex mixtures, including isomer separation.Trace-level quantification in complex biological matrices and structural elucidation.

Validation of Analytical Methods

Method validation is essential to ensure that the analytical results are reliable and reproducible. The following tables summarize typical validation parameters for the analysis of this compound and related oligosaccharides by HPLC-RID, HPAEC-PAD, and LC-MS/MS, in accordance with ICH Q2(R2) guidelines.[1]

HPLC-RID Validation Data

An improved method for the quantitative analysis of isomaltooligosaccharide (IMO) products by HPLC with a polymer-based amino column and a refractive index (RI) detector has been developed.[2]

Validation ParameterResult for this compound
Linearity Range Up to 17 mg/mL[2]
Correlation Coefficient (r²) ≥0.999[2]
Accuracy (Recovery) 97.1–102.7% (for related oligosaccharides)[2]
Precision (RSD%) 0.3–5.8% (for related oligosaccharides)[2]
Limit of Detection (LOD) 0.048–0.124 µg/mL (for related oligosaccharides)[2]
Limit of Quantification (LOQ) 0.159–0.412 µg/mL (for related oligosaccharides)[2]
HPAEC-PAD Validation Data

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including oligosaccharides like this compound.[3][4] The following data is representative for the analysis of oligosaccharides using this technique.

Validation ParameterRepresentative Result for Oligosaccharides
Linearity Range 1 to 20 mg/L[5]
Correlation Coefficient (r²) >0.998[5]
Accuracy (Recovery) Typically 95-105%
Precision (RSD%) < 5%
Limit of Detection (LOD) ~0.01 µg/mL[6]
Limit of Quantification (LOQ) ~0.04 µg/mL[6]
LC-MS/MS Validation Data

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of oligosaccharides in complex matrices.

Validation ParameterRepresentative Result for Oligosaccharides
Linearity Range 1 to 500 ng/mL[7]
Correlation Coefficient (r²) >0.99
Accuracy (Recovery) Within ±15%[7]
Precision (RSD%) ≤15%[7]
Limit of Detection (LOD) 0.2 µg/mL (for lactulose)[8]
Limit of Quantification (LOQ) 0.7 µg/mL (for lactulose)[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.

HPLC-RID Method for Isomaltooligosaccharides

This protocol is adapted from a validated method for the determination of isomaltooligosaccharides in beverages.[9]

  • Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase: Acetonitrile (B52724) and water with triethylamine. A typical composition is 77% acetonitrile in water containing a low concentration of triethylamine.[9]

  • Flow Rate: 0.25 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Detector Temperature: 40°C.[9]

  • Injection Volume: 3 µL.[9]

  • Standard Preparation: Prepare stock solutions of this compound in deionized water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.25 to 10 mg/mL.[9]

  • Sample Preparation: For liquid samples, remove any carbon dioxide by ultrasonication. Centrifuge the sample to remove particulates and filter the supernatant through a 0.45 µm membrane filter.[9]

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPAEC-PAD Method for Oligosaccharides

This protocol provides a general framework for the analysis of oligosaccharides.[10][11]

  • Instrumentation: A biocompatible (metal-free) HPLC system with a pulsed amperometric detector equipped with a gold working electrode.

  • Column: A high-performance anion-exchange column, such as a CarboPac™ PA100 or PA200.

  • Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) solution. A typical gradient might start with a low concentration of sodium acetate in 100 mM NaOH and increase to elute the larger oligosaccharides.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) using a multi-step potential waveform.

  • Standard Preparation: Prepare stock solutions of this compound in high-purity water. Prepare working standards by dilution.

  • Sample Preparation: Dilute the sample in high-purity water and filter through a 0.2 µm syringe filter.

  • Quantification: Similar to the HPLC-RID method, quantification is based on a calibration curve generated from the peak areas of the standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for sample analysis using chromatographic methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dilution Dilution / Extraction Sample->Dilution Filtration Filtration (0.22/0.45 µm) Dilution->Filtration HPLC HPLC / HPAEC System Filtration->HPLC Separation Column Separation HPLC->Separation Detection Detector (RID/PAD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for chromatographic analysis.

Validation_Process cluster_params Validation Parameters (ICH Q2) Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

References

Differential Biological Effects of Isomaltotetraose and Other Isomalto-oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of isomaltotetraose (B46569) against other isomalto-oligosaccharides (IMOs), supported by experimental data. Isomalto-oligosaccharides, a class of prebiotics, are increasingly recognized for their potential to modulate gut microbiota and influence host health. Understanding the distinct effects of specific IMO structures, such as this compound, is crucial for their targeted application in functional foods and therapeutics.

Core Findings: this compound in Focus

This compound, an isomalto-oligosaccharide with a degree of polymerization of four (DP4), exhibits distinct biological activities compared to other IMOs like panose (B1197878), isomaltotriose (B1581827) (DP3), and isomaltose (B16258) (DP2). The degree of polymerization is a key determinant of an IMO's fermentability by gut bacteria and its subsequent physiological effects.

Impact on Gut Microbiota Composition

The structure of an IMO, particularly its chain length, significantly influences which gut microbes can effectively utilize it as a substrate.

Key Observations:

  • Selective Fermentation: Studies have shown that the degree of polymerization of IMOs affects their fermentation by different human fecal enterotypes. Long-chain IMOs (DP7 to DP16) are degraded at different rates compared to short-chain IMOs (DP2 to DP6). This suggests that this compound (DP4) will have a distinct fermentation profile compared to both shorter and longer IMOs.[1]

  • Bifidogenic Properties: Isomalto-oligosaccharides, in general, are known to be effective in increasing the population of beneficial Bifidobacterium species in the gut.[2] Panose, a trisaccharide component of some IMO mixtures, has been specifically shown to possess bifidogenic activities in in vitro studies.[2] While direct comparative quantitative data for this compound is limited, its nature as a fermentable oligosaccharide suggests a similar bifidogenic potential.

  • Broad Microbial Impact: In vitro fermentation of a commercial IMO mixture containing various oligosaccharides, including this compound, led to a significant increase in the relative abundance of Bifidobacterium, Lactobacillus, Roseburia, and Faecalibacterium.[3]

Table 1: Comparative Effects of IMOs on Gut Microbiota (In Vitro Fermentation)

IMO TypeKey Microbial ChangesReference
This compound (DP4) Expected to be selectively fermented, likely promoting Bifidobacterium and other saccharolytic bacteria. Specific quantitative data is limited.Inferred from general IMO studies
Panose (DP3) Significant increase in Bifidobacterium and Bifidobacterium lactis.[2][2]
Isomaltotriose (DP3) Fermented by various gut microbes, contributing to the overall prebiotic effect of IMO mixtures.General IMO literature
Isomaltose (DP2) Readily fermented by a broad range of gut bacteria.General IMO literature
Commercial IMO Mixture Increased relative abundance of Bifidobacterium, Lactobacillus, Roseburia, and Faecalibacterium.[3][3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of IMOs by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436), which are key mediators of gut health.

Key Observations:

  • Acetate and Butyrate Production: In vitro fermentation of panose has been shown to significantly increase the production of butyrate and acetate.[2]

  • Predominance of Acetate: Fermentation of a commercial IMO mixture resulted in increased concentrations of acetate, propionate, and butyrate, with acetate being the predominant SCFA.[3]

Table 2: Comparative SCFA Production from IMO Fermentation (In Vitro)

IMO TypePredominant SCFAs ProducedReference
This compound (DP4) Expected to produce acetate, propionate, and butyrate. Specific ratios require further investigation.Inferred from general IMO studies
Panose (DP3) Significant increase in butyrate and acetate.[2][2]
Commercial IMO Mixture Increased acetate, propionate, and butyrate, with acetate being the most abundant.[3][3]

Immunomodulatory Effects

The interaction of IMOs and their fermentation products with the host immune system is a critical aspect of their biological activity.

Key Observations:

  • General Immunomodulation by IMOs: Isomalto-oligosaccharides have been shown to modulate immune responses.[4]

  • Cytokine Production: While direct comparative studies on cytokine production by specific IMOs are scarce, the fermentation of prebiotics is known to influence the production of cytokines such as IL-10, IL-6, and TNF-α by immune cells. The distinct fermentation profile of this compound suggests it may elicit a unique cytokine response.

Further research is required to delineate the specific immunomodulatory effects of this compound in comparison to other IMOs.

Experimental Protocols

In Vitro Fermentation of this compound and Other IMOs

Objective: To assess the fermentability of different IMOs by human gut microbiota and to quantify the production of short-chain fatty acids.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic environment using a pre-reduced phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal fermentation medium containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine) is prepared and sterilized.

  • Experimental Setup: In an anaerobic chamber, the test oligosaccharides (this compound, panose, etc.) are added to the fermentation medium at a final concentration of 1% (w/v). The prepared fecal slurry is then inoculated into the medium. A control with no added carbohydrate is also included.

  • Incubation: The cultures are incubated anaerobically at 37°C for 24-48 hours.

  • Sampling: Aliquots are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Microbial Analysis: DNA is extracted from the samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine changes in the microbial community composition.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Assessment of Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To evaluate the direct effect of this compound and other IMOs on cytokine production by human immune cells.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Oligosaccharide Treatment: PBMCs are treated with different concentrations of this compound, panose, or other IMOs for 24-48 hours. A control group with no oligosaccharide treatment is included. Lipopolysaccharide (LPS) can be used as a positive control to stimulate cytokine production.

  • Cytokine Quantification: The concentrations of key cytokines (e.g., IL-10, IL-6, TNF-α) in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Cell Viability: A cell viability assay (e.g., MTT or trypan blue exclusion) is performed to ensure that the observed effects are not due to cytotoxicity of the oligosaccharides.

Visualizations

Logical Relationship of IMO Structure and Biological Effect

IMO_Effects cluster_IMO Isomalto-oligosaccharide (IMO) Structure cluster_Gut Gut Microbiota Modulation cluster_Host Host Biological Effects This compound This compound (DP4) Microbiota Gut Microbiota Composition This compound->Microbiota Selective Fermentation Other_IMOs Other IMOs (e.g., Panose, Isomaltotriose) Other_IMOs->Microbiota SCFA SCFA Production (Acetate, Propionate, Butyrate) Microbiota->SCFA Fermentation Immune Immunomodulation Microbiota->Immune Barrier Gut Barrier Function Microbiota->Barrier SCFA->Immune SCFA->Barrier

Caption: Relationship between IMO structure, gut microbiota, and host effects.

Experimental Workflow for In Vitro Fermentation

Fermentation_Workflow cluster_Analysis Downstream Analysis Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation (Anaerobic) Fecal_Sample->Slurry_Prep Inoculation Inoculation into Fermentation Medium Slurry_Prep->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Sample Collection (0, 12, 24, 48h) Incubation->Sampling Analysis Analysis Sampling->Analysis Microbial_Analysis 16S rRNA Sequencing (Microbiota Composition) SCFA_Analysis GC/HPLC (SCFA Quantification)

References

Isomaltotetraose as an Internal Standard for Carbohydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of isomaltotetraose (B46569) as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

The ideal internal standard should be a compound that is not naturally present in the sample, is structurally similar to the analytes of interest, elutes in a region of the chromatogram free from interfering peaks, and is stable throughout the analytical process. This compound, a non-digestible oligosaccharide, has emerged as a potential candidate for an internal standard in the analysis of various carbohydrates. This guide will objectively evaluate its performance alongside established internal standards such as maltose (B56501) and raffinose (B1225341).

Comparative Performance of Internal Standards

The efficacy of an internal standard is determined by several key performance indicators, including linearity, recovery, and precision. The following table summarizes the quantitative performance of this compound, maltose, and raffinose based on data from various high-performance liquid chromatography (HPLC) studies.

Internal StandardLinearity (Concentration Range, mg/mL)Correlation Coefficient (r²)Recovery (%)Precision (RSD, %)
This compound 0.1 - 10> 0.99895 - 105< 2.0
Maltose 0.1 - 10> 0.99997 - 103< 1.5
Raffinose 0.1 - 10> 0.99998 - 102< 1.0

Note: The data presented is a synthesis of typical performance characteristics and may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for carbohydrate analysis using HPLC with Refractive Index Detection (RID), a common technique for sugar analysis.

Protocol 1: Analysis of Neutral Oligosaccharides using this compound as an Internal Standard

1. Sample Preparation:

  • Weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Add 5 mL of a 1 mg/mL solution of this compound in deionized water.

  • Bring the volume to 10 mL with deionized water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RID Conditions:

  • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Temperature: 40°C

  • Injection Volume: 20 µL

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Protocol 2: Analysis of Monosaccharides and Disaccharides using Maltose as an Internal Standard

1. Sample Preparation:

  • Weigh 50 mg of the sample into a 10 mL volumetric flask.

  • Add 2 mL of a 5 mg/mL solution of maltose in deionized water.

  • Dilute to the mark with deionized water and vortex to dissolve.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter.

2. HPLC-RID Conditions:

  • Column: Aminex HPX-87C column (300 x 7.8 mm)

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector Temperature: 55°C

  • Injection Volume: 10 µL

3. Quantification:

  • The concentration of each sugar is calculated using the response factor relative to the maltose internal standard.

Protocol 3: Analysis of Oligosaccharides in Complex Matrices using Raffinose as an Internal Standard

1. Sample Preparation:

  • Homogenize 1 g of the sample with 10 mL of 80% ethanol.

  • Add 1 mL of a 2 mg/mL raffinose solution in 80% ethanol.

  • Sonicate the mixture for 15 minutes and then centrifuge at 5,000 g for 10 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 2 mL of deionized water and filter.

2. HPLC-ELSD (Evaporative Light Scattering Detector) Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 60% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • ELSD Nebulizer Temperature: 60°C

  • ELSD Evaporator Temperature: 80°C

  • Gas Flow: 1.5 SLM

3. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the raffinose internal standard, using a calibration curve prepared in a similar matrix.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of utilizing an internal standard in carbohydrate analysis, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification Sample Sample Weighing IS_Addition Addition of Known Amount of Internal Standard Sample->IS_Addition Extraction Extraction/Dilution IS_Addition->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., RID, ELSD) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Carbohydrate Analysis using an Internal Standard.

Logical Relationships in Method Validation

The validation of an analytical method using an internal standard involves assessing several key parameters to ensure its reliability.

G MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Caption: Key Parameters for Analytical Method Validation.

Conclusion

The choice of an internal standard is a critical decision in quantitative carbohydrate analysis. While this compound demonstrates suitable performance characteristics, particularly in the analysis of oligosaccharides, established standards like maltose and raffinose often exhibit slightly better precision and have a longer history of use in a wider range of applications.

  • This compound is a strong candidate when analyzing for other isomalto-oligosaccharides, as its structural similarity can help to compensate for matrix effects and variations in sample preparation more effectively.

  • Maltose is a cost-effective and readily available option, well-suited for the analysis of monosaccharides and disaccharides in less complex matrices.

  • Raffinose is often preferred for the analysis of a broader range of oligosaccharides in complex samples, especially when using techniques like HILIC-ELSD, due to its good solubility and chromatographic behavior.

Ultimately, the optimal internal standard will depend on the specific carbohydrates being analyzed, the sample matrix, the analytical instrumentation available, and the validation requirements of the study. Researchers are encouraged to perform their own method validation to determine the most suitable internal standard for their specific application.

A Comparative Guide to the Prebiotic Efficacy of Isomaltotetraose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic efficacy of isomaltotetraose (B46569), often as a component of isomalto-oligosaccharides (IMOs), and inulin (B196767). The following sections detail their impact on gut microbiota, production of short-chain fatty acids (SCFAs), and influence on key signaling pathways, supported by experimental data.

Impact on Gut Microbiota Composition

Both this compound (as part of IMOs) and inulin are effective prebiotics that selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

Inulin has been extensively studied and consistently demonstrates a significant bifidogenic effect. Multiple systematic reviews and meta-analyses in humans confirm that inulin supplementation, typically between 3–20 grams per day, significantly increases the abundance of Bifidobacterium[1]. The effect on Lactobacillus is also reported, although it is generally less pronounced and less consistent than the effect on Bifidobacterium[1]. For instance, one study observed that inulin consumption (10 g/d for 16 days) in human volunteers led to a significant increase in Bifidobacterium adolescentis from 0.89% to 3.9% of the total microbiota[2][3].

Isomalto-oligosaccharides (IMOs) , which contain this compound, have also been shown to promote the growth of beneficial gut bacteria. Studies have indicated that IMO supplementation increases the abundance of Bifidobacterium and Lactobacillus in fecal microbiota[4]. In a study on weaned pigs, IMO supplementation was shown to positively affect serum immunity and modulate the gut microbiota in the cecum[5]. One study in rats directly comparing inulin and IMO found that both prebiotics increased the abundance of Lactobacillus[6]. Specifically, Lactobacillus reuteri and Lactobacillus intestinalis were more abundant in the IMO group[6].

Probiotic GenusInulinThis compound (as IMOs)
Bifidobacterium Consistently and significantly increases abundance[1][2][3].Increases abundance[4].
Lactobacillus Increases abundance, but the effect is less consistent than for Bifidobacterium[1].Increases abundance, with some studies showing a significant increase in specific species like L. reuteri and L. intestinalis[6].

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which play crucial roles in gut health and systemic metabolism.

Inulin fermentation predominantly yields acetate, followed by butyrate and propionate[7][8][9]. A study quantifying in vivo colonic SCFA production in humans after consuming 15g of inulin estimated the production to be approximately 137 mmol of acetate, 11 mmol of propionate, and 20 mmol of butyrate over a 12-hour period[8][10]. These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria[11].

This compound (as IMOs) fermentation also results in the production of SCFAs. A study in pregnant sows showed that IMO supplementation significantly enhanced the fecal concentrations of acetic, propionic, isobutyric, butyric, isovaleric, and valeric acids[12]. In a rat model of constipation, both inulin and IMO increased the colonic contents of SCFAs[6].

Short-Chain Fatty AcidInulinThis compound (as IMOs)
Acetate Major fermentation product[7][8][9]. Estimated 137 mmol produced from 15g inulin over 12 hours in humans[8][10].Significantly increases fecal concentration[12].
Propionate Produced in smaller quantities compared to acetate[7][8][9]. Estimated 11 mmol produced from 15g inulin over 12 hours in humans[8][10].Significantly increases fecal concentration[12].
Butyrate Produced in smaller quantities compared to acetate[7][8][9]. Estimated 20 mmol produced from 15g inulin over 12 hours in humans[8][10].Significantly increases fecal concentration[12].

Modulation of Host Signaling Pathways

Both inulin and this compound (as IMOs) can influence host health by modulating key intracellular signaling pathways involved in inflammation and immune responses.

Inulin and the MAPK and NF-κB Signaling Pathways

Inulin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The intake of inulin can up-regulate the MAPK signaling pathway in the hippocampus, which is associated with neuronal growth and differentiation[3][13][14][15][16]. The fermentation of inulin and the subsequent production of SCFAs can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation[15][17][18]. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[15][17][18].

Inulin_Signaling_Pathway Inulin Inulin GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Inulin->GutMicrobiota SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs Fermentation IGF1 IGF-1 GutMicrobiota->IGF1 IKK IKK Complex SCFAs->IKK Inhibits MAPK_Pathway MAPK Signaling Pathway IGF1->MAPK_Pathway NeuronalGrowth Neuronal Growth & Differentiation MAPK_Pathway->NeuronalGrowth NFkB_Activation NF-κB Activation IKK->NFkB_Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->ProInflammatory_Cytokines Upregulates Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Inulin's modulation of MAPK and NF-κB pathways.
This compound (as IMOs) and the NF-κB Signaling Pathway

Isomalto-oligosaccharides (IMOs) also exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway. The SCFAs produced from IMO fermentation can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[19].

IMO_Signaling_Pathway IMO This compound (as IMOs) GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) IMO->GutMicrobiota SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs Fermentation IKK IKK Complex SCFAs->IKK Inhibits NFkB_Activation NF-κB Activation IKK->NFkB_Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->ProInflammatory_Cytokines Upregulates Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

IMO's modulation of the NF-κB pathway.

Experimental Protocols

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.

Experimental_Workflow_16S_rRNA SampleCollection Fecal Sample Collection DNA_Extraction DNA Extraction SampleCollection->DNA_Extraction PCR_Amplification PCR Amplification of 16S rRNA gene (V3-V4 region) DNA_Extraction->PCR_Amplification Library_Preparation Library Preparation PCR_Amplification->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (QIIME, DADA2) Sequencing->Data_Analysis Taxonomic_Profiling Taxonomic Profiling & Diversity Analysis Data_Analysis->Taxonomic_Profiling

Workflow for 16S rRNA gene sequencing.

Detailed Steps:

  • Fecal Sample Collection: Collect fecal samples and immediately store them at -80°C until analysis[20].

  • DNA Extraction: Extract genomic DNA from fecal samples using a commercially available kit (e.g., DNeasy Blood and Tissue Kit, Qiagen) according to the manufacturer's instructions[20].

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene using universal primers (e.g., 338F and 806R)[4]. The PCR reaction should be performed in triplicate for each sample to minimize bias[7].

  • Library Preparation and Sequencing: Purify the PCR amplicons and pool them in equimolar concentrations. Perform paired-end sequencing using a platform such as the Illumina MiSeq[4].

  • Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME or DADA2[7][13]. This includes quality filtering, denoising, merging of paired-end reads, and chimera removal. Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold and assign taxonomy using a reference database like Greengenes or SILVA[20].

  • Statistical Analysis: Perform alpha and beta diversity analyses to assess within-sample and between-sample diversity, respectively. Use statistical tests to identify significant differences in the relative abundance of bacterial taxa between experimental groups[20].

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes the quantification of SCFAs in fecal samples using gas chromatography.

Experimental_Workflow_GC_MS Sample_Preparation Fecal Sample Homogenization Acidification Acidification Sample_Preparation->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Centrifugation Centrifugation Extraction->Centrifugation GC_Analysis Gas Chromatography (GC-FID) Analysis Centrifugation->GC_Analysis Quantification Quantification against Standard Curves GC_Analysis->Quantification

Workflow for SCFA analysis by GC.

Detailed Steps:

  • Sample Preparation: Homogenize fecal samples in a suitable solvent (e.g., water or a mixture of organic solvents)[9].

  • Acidification: Acidify the homogenate to a pH below 3.0 using a strong acid (e.g., HCl or phosphoric acid) to protonate the SCFAs into their volatile form[21].

  • Internal Standard: Add a known amount of an internal standard (e.g., 2-ethylbutyric acid) to each sample to correct for variations in extraction efficiency and injection volume[17].

  • Extraction: Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile[9].

  • Centrifugation and Collection: Centrifuge the samples to separate the organic and aqueous phases. Carefully collect the organic supernatant containing the SCFAs[9].

  • Gas Chromatography Analysis: Inject the supernatant into a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable column (e.g., DB-23) for the separation of SCFAs[9].

  • Quantification: Prepare standard curves for each SCFA of interest using known concentrations. Quantify the SCFAs in the samples by comparing their peak areas to those of the standards, normalized to the internal standard[1][21].

Conclusion

Both this compound (as a key component of IMOs) and inulin are effective prebiotics that positively modulate the gut microbiota and stimulate the production of beneficial SCFAs. Inulin has a well-established and potent bifidogenic effect. While the data for this compound is more limited and often presented in the context of IMOs, it also demonstrates a clear ability to promote the growth of beneficial bacteria, including Lactobacillus species. Both prebiotics lead to the production of a similar profile of SCFAs and can exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway. The choice between these prebiotics may depend on the specific desired outcome, such as a targeted increase in Bifidobacterium (favoring inulin) or a broader stimulation of lactobacilli. Further direct comparative studies in human clinical trials are warranted to fully elucidate the nuanced differences in their prebiotic efficacy.

References

Safety Operating Guide

Proper Disposal Procedures for Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

Document Overview: This document provides essential safety and logistical information for the proper disposal of Isomaltotetraose, a non-hazardous carbohydrate used in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this laboratory chemical.

Hazard Classification

This compound, like other sugars and sugar alcohols, is not classified as a hazardous substance under Regulation (EC) No. 1272/2008 (CLP).[1][2] To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practices.[2] It is considered a non-hazardous solid organic chemical suitable for disposal with regular trash, provided proper procedures are followed.[3]

Core Disposal Principle: Regulatory Compliance

The primary directive for the disposal of any laboratory chemical, including this compound, is to adhere to all applicable national and local regulations. It is the responsibility of the waste generator to properly characterize all waste materials and ensure disposal is conducted by a licensed professional waste disposal service or in accordance with institutional guidelines.[4]

Step-by-Step Disposal Protocol

Step 1: Material Identification and Segregation

  • Confirm Purity: Ensure the waste consists solely of this compound. If it is mixed or contaminated with any hazardous substances, it must be treated as hazardous waste and disposed of accordingly.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams. Keep it in its original or a clearly labeled container.

Step 2: Consult Institutional and Local Guidelines

  • Review Internal Protocols: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous chemical waste.[5]

  • Check Local Regulations: Verify local and state regulations for solid waste disposal from laboratories, as these can vary.

Step 3: Recommended Disposal Methods

There are three primary methods for the disposal of pure, uncontaminated this compound:

  • Method A: Non-Hazardous Solid Waste Disposal

    • Packaging: Place the solid this compound in a secure, sealed container.

    • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

    • Transfer: Laboratory personnel should directly transfer the securely packaged waste to the designated dumpster for non-hazardous solid waste or landfill.[3][5] Do not leave it in laboratory trash cans that are handled by custodial staff.[5]

  • Method B: Disposal via Licensed Contractor

    • Contact Professional Service: The most common and recommended method is to dispose of the contents and container in accordance with a licensed collector's sorting instructions.[2][4]

    • Packaging: Package and label the waste as directed by your institution's waste management service.

  • Method C: Incineration

    • Solvent Mixture: An alternative method involves dissolving or mixing the material with a combustible solvent.

    • Incineration: This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by authorized personnel at a designated facility.

Step 4: Empty Container Disposal

  • Decontamination: Ensure the container is completely empty with no freestanding liquids remaining.[5]

  • Deface Label: The original product label must be defaced or removed to indicate the container is empty and no longer contains the chemical.[5]

  • Disposal: Dispose of the empty container as an unused product, typically with regular trash or recycling, in accordance with your facility's procedures.[4][5] Do not dispose of chemical containers with household garbage.[4]

Key Prohibitions

  • Do Not Dispose Down the Drain: Do not empty this compound into drains or allow it to enter surface or ground water.[1][6] Although it is a water-soluble carbohydrate, this practice is discouraged for all laboratory chemicals.

  • Avoid Environmental Release: Take measures to prevent the release of the substance into the environment.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste for Disposal check_contamination Is the waste mixed with hazardous chemicals? start->check_contamination hazardous_waste Treat as Hazardous Waste Follow institutional hazardous waste protocol. check_contamination->hazardous_waste Yes consult_guidelines Consult Institutional (EHS) & Local Regulations check_contamination->consult_guidelines No (Pure this compound) end End: Proper Disposal Complete hazardous_waste->end disposal_options Select Disposal Method consult_guidelines->disposal_options solid_waste Method A: Dispose as Non-Hazardous Solid Waste (Securely packaged, lab personnel transfer) disposal_options->solid_waste Option 1 contractor Method B: Dispose via Licensed Waste Contractor disposal_options->contractor Option 2 incineration Method C: Incineration (At approved facility) disposal_options->incineration Option 3 solid_waste->end contractor->end incineration->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isomaltotetraose, a key compound in various research applications. While this compound is not classified as a hazardous substance, adhering to best practices for handling chemical powders is crucial to maintain a safe and efficient research environment.

The following recommendations are based on safety data for structurally similar compounds, such as Isomaltotriose, and general laboratory safety protocols for non-hazardous powders, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and prevent contamination.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and potential splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and contamination of the sample.
Body Protection Standard laboratory coatProtects clothing and skin from spills and dust.
Respiratory Protection Generally not required under normal use with good ventilation. A dust mask (e.g., N95) may be used if significant dust is generated.Minimizes inhalation of airborne particles, especially during weighing or transfer of large quantities.

Operational Plan: From Receipt to Storage

A clear, step-by-step operational plan ensures consistency and safety in the handling of this compound.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage upon arrival.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.

  • Verify the product label and integrity of the container.

2. Preparation and Weighing:

  • Conduct all weighing and handling of the powder in a well-ventilated area, such as a chemical fume hood or on a bench with localized exhaust ventilation, to minimize dust generation.

  • Use a clean, dedicated spatula and weighing paper/boat.

  • Close the container tightly immediately after use to prevent contamination and absorption of moisture.

3. Dissolving the Compound:

  • When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing.

  • If using water as the solvent, the resulting solution can be sterilized by filtration through a 0.22 µm filter if required for your application.

4. Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage temperatures are between 2°C and 8°C, or frozen (≤ -4 °C) for long-term stability.[1]

  • Keep in a dry place to prevent degradation.

Below is a workflow diagram illustrating the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE (Lab Coat, Gloves, Safety Glasses) Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh Powder Weigh this compound Powder Prepare Workspace->Weigh Powder Dissolve Dissolve in Solvent Weigh Powder->Dissolve Store Store in Tightly Sealed Container (2-8°C or Frozen) Dissolve->Store Clean Workspace Clean Workspace and Equipment Store->Clean Workspace Dispose Waste Dispose of Waste Properly Clean Workspace->Dispose Waste Remove PPE Remove and Dispose/Clean PPE Dispose Waste->Remove PPE End End Remove PPE->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of unused this compound as non-hazardous solid waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials used to handle the powder (e.g., weighing paper, gloves, pipette tips) should be disposed of in the appropriate laboratory waste stream.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before recycling or disposing of them as regular waste. Handle contaminated packaging in the same way as the substance itself.

By implementing these safety and logistical measures, you can ensure a secure and productive research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.